molecular formula C14H18O6 B1296071 Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 843-59-4

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B1296071
CAS No.: 843-59-4
M. Wt: 282.29 g/mol
InChI Key: ZRMZQKZRZQCGJV-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZQKZRZQCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306424
Record name Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-59-4
Record name 843-59-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 843-59-4

This technical guide provides a comprehensive overview of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications as a versatile scaffold for novel therapeutics.

Chemical and Physical Properties

This compound is a bicyclic organic compound with a rigid three-dimensional structure. This rigidity is a key feature, allowing for the precise spatial arrangement of functional groups, which is highly advantageous in the design of molecules with specific biological targets.[1][2]

PropertyValueReference
CAS Number 843-59-4[][4][5][6][7]
Molecular Formula C₁₄H₁₈O₆[][4]
Molecular Weight 282.29 g/mol [][4]
Melting Point 108 °C[]
Boiling Point 393.048 °C at 760 mmHg[]
Density 1.321 g/cm³[]
IUPAC Name This compound[]
SMILES CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC[]
InChI Key ZRMZQKZRZQCGJV-UHFFFAOYSA-N[]

Synthesis and Purification

A reliable method for the synthesis of this compound has been reported, providing a yield of approximately 50% with 95% purity.[8]

Experimental Protocol: Synthesis

Materials:

  • Sodium hydride

  • Ethylene glycol dimethyl ether

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • 1,2-dibromoethane

  • Dichloromethane

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.[8]

  • Add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.[8]

  • Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.[8]

  • After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.[8]

  • Remove the unreacted 1,2-dibromoethane and ethylene glycol dimethyl ether by distillation under reduced pressure.[8]

  • Dissolve the residue in a large amount of dichloromethane.[8]

  • Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.[8]

  • Extract the aqueous phase with dichloromethane and combine the organic phases.

  • Remove the solvent to obtain the crude product.[8]

Experimental Protocol: Purification

The crude product can be purified by recrystallization from ethanol to afford this compound in 95% purity.[8]

Spectroscopic Data

While a complete set of publicly available spectral data with peak assignments is limited, some information can be found through various chemical suppliers and databases. Researchers are advised to acquire their own analytical data for full characterization. Commercial suppliers may offer access to NMR, HPLC, and LC-MS data upon request.[9]

Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane core of this molecule serves as a valuable scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas.

Antiviral Activity

Recent studies have explored fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1] The rigid scaffold allows for the design of compounds that can effectively fit into the enzyme's active site.

Anti-inflammatory Activity

Derivatives of the bicyclo[2.2.2]octane system have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a strategy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Metabolic Disorders

Bicyclo[2.2.2]octane amide derivatives have been identified as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is implicated in metabolic syndrome and diabetes, and its inhibition is a therapeutic target for these conditions. The lipophilic nature of the bicyclic core is thought to enhance binding to the enzyme's hydrophobic pocket.[1]

Synthetic Pathways and Logical Relationships

The primary utility of this compound is as a starting material for more complex molecules. The following diagrams illustrate the key synthetic transformations.

Synthesis_Workflow Start Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Intermediate This compound Start->Intermediate Alkylation Reactant1 Sodium Hydride Reactant1->Intermediate Reactant2 1,2-dibromoethane Reactant2->Intermediate Reduction Reduction (e.g., RuO₂/H₂) Intermediate->Reduction Derivatization Further Derivatization Intermediate->Derivatization Product1 Diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate Reduction->Product1 Product2 Bioactive Bicyclo[2.2.2]octane Derivatives (e.g., Enzyme Inhibitors) Derivatization->Product2 Product1->Derivatization

Caption: Synthetic pathway from starting materials to bioactive derivatives.

The diketo-diester can be reduced to the corresponding dihydroxy derivative, which provides another entry point for further functionalization.[10]

Application_Flow Core This compound Scaffold Bicyclo[2.2.2]octane Scaffold Core->Scaffold is a key precursor for App1 Antiviral Agents (e.g., SARS-CoV-2 Protease Inhibitors) Scaffold->App1 App2 Anti-inflammatory Agents (e.g., COX-2 Inhibitors) Scaffold->App2 App3 Metabolic Disorder Therapeutics (e.g., 11β-HSD1 Inhibitors) Scaffold->App3

Caption: Role as a scaffold in developing various therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Properties of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, a rigid bicyclic molecule with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, synthesis, and reactivity. The unique structural framework of the bicyclo[2.2.2]octane core offers a strategic advantage in drug design by providing a rigid scaffold for the precise spatial orientation of functional groups. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of this and related compounds.

Chemical and Physical Properties

This compound is a white solid organic compound. Its rigid, cage-like structure is a key feature, influencing its physical and chemical behavior. The presence of two ester and two ketone functionalities makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O₆[1][]
Molecular Weight 282.29 g/mol [1][]
CAS Number 843-59-4[1][3]
Melting Point 108 °C[]
Boiling Point 393.048 °C at 760 mmHg[]
Density 1.321 g/cm³[]
Appearance White solid
Purity Typically ≥95%[]
Storage Sealed in a dry environment at room temperature.[4]
Shelf Life Approximately 1095 days under proper storage conditions.[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectral data with peak assignments are not extensively published, the following provides an overview of expected characteristics.

Table 2: Summary of Spectral Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and the bicyclic framework protons. The symmetry of the molecule would influence the number and multiplicity of the signals for the bridge and bridgehead protons.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the carbons of the bicyclic scaffold.
Infrared (IR) Spectroscopy Strong absorption bands characteristic of C=O stretching for the ketone and ester functional groups. C-O stretching bands for the ester groups would also be prominent.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 282. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl groups and cleavage of the bicyclic ring.

Further experimental work is needed to provide a detailed analysis of the spectral data.

Synthesis

The synthesis of this compound has been reported through a bridging reaction of a substituted cyclohexane derivative.

Experimental Protocol: Synthesis from Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate[3]

This method involves the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane in the presence of a strong base.

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride (NaH)

  • Ethylene glycol dimethyl ether (DME)

  • 1,2-Dibromoethane

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Suspend sodium hydride (9.6 g, 0.28 mol) in 80 mL of ethylene glycol dimethyl ether in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.

  • Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g, 0.1 mol) to the suspension.

  • Slowly add 1,2-dibromoethane (86.8 g, 0.46 mol) dropwise at 60 °C.

  • After the addition is complete, raise the reaction temperature to 90 °C and continue stirring for 20 hours.

  • Remove the unreacted 1,2-dibromoethane and the DME solvent by distillation under reduced pressure.

  • Dissolve the residue in a large amount of dichloromethane.

  • Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.

  • Extract the aqueous phase with dichloromethane and combine the organic phases.

  • Remove the solvent from the combined organic phases.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Expected Yield: Approximately 50% with 95% purity.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant_1 Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Reaction Reaction at 60-90°C for 20h Reactant_1->Reaction Reactant_2 1,2-Dibromoethane Reactant_2->Reaction Base Sodium Hydride Base->Reaction Solvent_1 Ethylene Glycol Dimethyl Ether Solvent_1->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Remove unreacted starting materials and solvent Extraction DCM Extraction Distillation->Extraction Isolate crude product Purification Recrystallization from Ethanol Extraction->Purification Purify crude product Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by its ketone and ester functional groups. The rigid bicyclic core is generally stable but can undergo rearrangement under certain conditions.

  • Reduction: The ketone groups can be reduced to hydroxyl groups using various reducing agents.

  • Reactions at the α-carbon: The protons alpha to the carbonyl groups can be removed by a strong base, allowing for alkylation or other functionalization.

  • Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.

  • Stability: The compound is stable under standard laboratory conditions. The rigid bicyclo[2.2.2]octane framework contributes to its thermal stability.

Applications in Drug Discovery and Medicinal Chemistry

The bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry due to its rigid and well-defined three-dimensional structure. This rigidity allows for the precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. While specific biological activities for this compound are not widely reported, its derivatives and the broader class of bicyclo[2.2.2]octane compounds have shown potential in various therapeutic areas.

The general workflow for utilizing such a scaffold in drug discovery is outlined below.

Drug_Discovery_Workflow Start Scaffold Identification (Bicyclo[2.2.2]octane) Synthesis Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Start->Synthesis Modification Chemical Modification (e.g., reduction, hydrolysis, etc.) Synthesis->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Modification Iterative Design Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Activity Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General drug discovery workflow utilizing a core scaffold.

Conclusion

This compound is a valuable compound with a unique and rigid molecular architecture. Its synthesis is well-established, and its chemical properties make it a versatile starting material for the creation of a diverse range of derivatives. While more research is needed to fully elucidate its specific biological activities and to obtain a complete set of its physicochemical and spectral data, the bicyclo[2.2.2]octane core it possesses holds significant promise for the development of novel therapeutics and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this intriguing molecule.

References

An In-depth Technical Guide on Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: A Rigid Scaffold for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, a bicyclic compound with significant potential as a rigid molecular scaffold in various scientific domains, including medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and potential applications.

Molecular Structure and Properties

This compound is a diester derivative of a bicyclo[2.2.2]octane core, characterized by the presence of two ketone functionalities. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane framework imparts conformational constraint, making it an attractive building block for the precise spatial orientation of functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 843-59-4[1][2][3][][5]
Molecular Formula C₁₄H₁₈O₆[][5]
Molecular Weight 282.29 g/mol [][5]
Melting Point 108-111 °C[]
Boiling Point 393.048 °C at 760 mmHg[]
Purity Typically ≥95%[5]

Synthesis Protocol

The synthesis of this compound can be achieved through a bridging reaction of a pre-formed cyclohexane derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [6]

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • 1,2-dibromoethane

  • Sodium hydride (NaH)

  • Ethylene glycol dimethyl ether (DME)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Suspend sodium hydride (0.28 mol) in ethylene glycol dimethyl ether (80 mL) in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.

  • Successively add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.

  • Heat the mixture to 60 °C and slowly add 1,2-dibromoethane (0.46 mol) dropwise.

  • After the addition is complete, raise the reaction temperature to 90 °C and continue stirring for 20 hours.

  • Upon completion of the reaction, remove the unreacted 1,2-dibromoethane and the ethylene glycol dimethyl ether solvent by distillation under reduced pressure.

  • Dissolve the residue in a large amount of dichloromethane.

  • Adjust the pH of the remaining solid to weakly acidic (pH ≈ 5-6) with concentrated hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and remove the solvent.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Logical Workflow for the Synthesis:

Synthesis_Workflow Reactants Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate + 1,2-dibromoethane + Sodium Hydride Reaction Cyclization Reaction in DME at 90°C Reactants->Reaction Workup Quenching, Extraction, and Purification Reaction->Workup Product This compound Workup->Product

Synthesis of this compound.

Spectroscopic and Crystallographic Data

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be inferred from its structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and the bicyclic methylene protons.
¹³C NMR Resonances for the carbonyl carbons of the ketones and esters, the quaternary bridgehead carbons, and the methylene carbons of the bicyclic system and the ethyl groups.
IR Spectroscopy Strong absorption bands for the C=O stretching of the ketone and ester functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (282.29), along with fragmentation patterns characteristic of esters and bicyclic systems.

No publicly available crystallographic data for this compound has been identified at the time of this report.

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around its ketone and ester functionalities. The ketone groups can undergo reduction to the corresponding dihydroxy derivatives, providing a pathway to further functionalization. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides or other derivatives.

The rigid bicyclo[2.2.2]octane core is a key feature that makes this molecule and its derivatives valuable in drug discovery. This rigid scaffold can be used to:

  • Mimic Phenyl Rings: The bicyclo[2.2.2]octane unit can serve as a non-aromatic bioisostere for a phenyl ring, a common motif in many drug molecules. This substitution can improve physicochemical properties such as solubility and metabolic stability.

  • Control Conformation: The rigidity of the scaffold allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Explore Chemical Space: The three-dimensional nature of the bicyclo[2.2.2]octane system allows for the exploration of a wider range of chemical space compared to flat aromatic systems.

Potential Therapeutic Areas for Bicyclo[2.2.2]octane Derivatives:

The broader class of bicyclo[2.2.2]octane derivatives has shown promise in a variety of therapeutic areas, suggesting potential avenues of investigation for derivatives of this compound.

Drug_Discovery_Potential Core Bicyclo[2.2.2]octane Scaffold Antiviral Antiviral Agents Core->Antiviral AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory CNS CNS-active Compounds Core->CNS Anticancer Anticancer Agents Core->Anticancer

Potential therapeutic applications of bicyclo[2.2.2]octane derivatives.

At present, there is no specific information available in the public domain linking this compound to specific signaling pathways. However, its utility as a scaffold suggests that its derivatives could be designed to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of novel molecules with precisely controlled geometries. While detailed experimental data for the parent compound is not extensively available, the established synthetic route and the known applications of the bicyclo[2.2.2]octane scaffold highlight its significant potential for future research and development in the pharmaceutical and material sciences. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, a key intermediate in the preparation of various substituted bicyclo[2.2.2]octane derivatives.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly for creating compounds with a rigid bicyclic framework. This structure is of significant interest in medicinal chemistry and materials science. The synthesis of this compound has been approached through several methods, primarily involving the formation of the bicyclic system from either acyclic precursors or a pre-existing carbocyclic ring.

Synthetic Routes and Methodologies

Two primary, well-documented routes for the synthesis of this compound are presented below.

Route 1: Condensation of Diethyl Succinate followed by Alkylation

This classical approach involves a base-mediated self-condensation of diethyl succinate to form a cyclic intermediate, diethyl succinoylsuccinate (diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate), which is subsequently alkylated with ethylene dibromide to yield the target bicyclic compound.

Route 2: Bridging of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

A more direct approach utilizes pre-formed diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and introduces the ethylene bridge in a single step using 1,2-dibromoethane and a strong base.[2][3] This method has been reported to provide higher yields under optimized conditions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited experimental protocols.

Table 1: Synthesis via Diethyl Succinate Condensation

ParameterValueReference
Starting MaterialDiethyl Succinate[1]
BaseSodium Ethoxide[1]
Alkylating AgentEthylene Dibromide[1]
Overall YieldNot explicitly stated, but implies a multi-step process[1]

Table 2: Synthesis via Bridging of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

ParameterMethod AMethod B
Reference [2] [3]
Starting MaterialDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylateDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
BaseSodium HydrideSodium Hydride
Alkylating Agent1,2-Dibromoethane1,2-Dibromoethane
SolventEthylene Glycol Dimethyl Ether1,2-Dimethoxyethane
Temperature60 °C then 90 °CNot explicitly stated
Reaction Time20 hoursNot explicitly stated
Yield50%80-85%
Purity95%Not explicitly stated

Experimental Protocols

Protocol for Route 2: Bridging of Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate[3]
  • Preparation: In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether.

  • Addition of Starting Material: Add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.

  • Alkylation: Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.

  • Reaction: After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.

  • Work-up: After the reaction, remove the unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.

  • Extraction: Dissolve the residue in a large amount of dichloromethane. Adjust the remaining solid to a weakly acidic pH (approximately 5-6) with concentrated hydrochloric acid. Extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic phases and remove the solvent. Purify the crude product by recrystallization from ethanol to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the two primary synthesis routes.

SynthesisRoutes cluster_0 Route 1: From Diethyl Succinate cluster_1 Route 2: Direct Bridging A Diethyl Succinate B Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate A->B  NaOEt   D Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate B->D  1,2-Dibromoethane, Base   C Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate C->D  1,2-Dibromoethane, NaH  

Caption: Synthetic pathways to this compound.

References

A Technical Guide to Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate[]

This document provides a comprehensive overview of this compound, a key bicyclic organic compound. It is intended for researchers and professionals in drug development and organic synthesis, detailing its chemical properties, synthesis protocols, and its role as a versatile intermediate.

Chemical Properties and Identifiers

This compound is a bicyclic diketo-diester, notable as a rigid and structurally complex building block in organic synthesis. Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₈O₆[2]
Molecular Weight 282.29 g/mol [][2]
CAS Number 843-59-4[2]
Melting Point 108°C[]
Boiling Point 393.048°C at 760 mmHg[]
Density 1.321 g/cm³[]
InChI Key ZRMZQKZRZQCGJV-UHFFFAOYSA-N[]
SMILES CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC[]
Purity Typically ≥95%[][3]

Synthesis and Experimental Protocols

This compound (I) serves as a precursor for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which are valuable in studying the electrical effects of substituent groups in saturated systems.[4]

Synthesis via Ethylene Dibromide Bridging

A primary synthesis route involves the bridging of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate (diethyl succinoylsuccinate) with ethylene dibromide.[5] An optimized version of this procedure provides consistently high yields.[5]

Experimental Protocol:

  • Preparation of Diethyl Succinoylsuccinate: Diethyl succinate is condensed using sodium ethoxide as a base.[4]

  • Bridging Reaction: The resulting diethyl 2,5-diketocyclohexane-1,4-dicarboxylate is treated with ethylene dibromide. While early methods used sodium alkoxides, a superior method employs sodium hydride as the base in a 1,2-dimethoxyethane solvent, achieving yields of 80-85%.[5]

  • Purification: The crude product is purified through crystallization to yield the final white solid compound.[4]

Logical Workflow for Synthesis

The synthesis pathway can be visualized as a two-step process starting from diethyl succinate.

G A Diethyl Succinate B Sodium Ethoxide (Base Condensation) A->B Step 1 C Diethyl 2,5-diketocyclohexane- 1,4-dicarboxylate B->C D Ethylene Dibromide + NaH (Bridging Reaction) C->D Step 2 E Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate D->E G cluster_start Starting Material cluster_product Reduced Product A Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate (I) B 1. Propane-1,3-dithiol (Mercaptol Formation) 2. Raney Nickel (Desulfurization) A->B High-Yield Reduction C Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate (III) B->C

References

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note the slight variations in reported melting points, which may be attributed to different experimental conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈O₆[][2]
Molecular Weight 282.29 g/mol [][2]
CAS Number 843-59-4[][2]
Melting Point 108 °C[]
Boiling Point 393.048 °C at 760 mmHg[]
Density 1.321 g/cm³[]
Purity Typically ≥95%[][2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.[3]

Materials and Equipment:
  • Four-neck flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser tube

  • Sodium hydride (NaH)

  • Ethylene glycol dimethyl ether

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • 1,2-dibromoethane

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:
  • Suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether within a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.

  • Successively add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.

  • Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.

  • After the addition is complete, raise the reaction temperature to 90 °C and continue stirring for 20 hours.

  • Upon completion, remove the unreacted 1,2-dibromoethane and the ethylene glycol dimethyl ether solvent by distillation under reduced pressure.

  • Dissolve the residue in a large volume of dichloromethane.

  • Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.

  • Perform an extraction with dichloromethane and combine the organic phases.

  • Remove the solvent from the combined organic phases.

  • Purify the crude product by recrystallization from ethanol to yield this compound.[3]

This procedure is expected to yield the final product with a purity of 95% and a yield of approximately 50%.[3]

Experimental Workflows

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Suspend NaH in ethylene glycol dimethyl ether B Add Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate A->B C Heat to 60°C B->C D Add 1,2-dibromoethane dropwise C->D E Heat to 90°C and stir for 20h D->E F Distill under reduced pressure E->F Reaction Completion G Dissolve residue in Dichloromethane F->G H Acidify with HCl G->H I Extract with Dichloromethane H->I J Remove solvent I->J K Recrystallize from Ethanol J->K Crude Product L Final Product K->L

Caption: Synthesis workflow for this compound.

Characterization Protocols

Detailed experimental protocols for the characterization of the physical and spectral properties of this compound are outlined below. These are generalized standard procedures.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.[4]

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[4]

Boiling Point Determination

The boiling point is determined at a specified pressure, typically atmospheric pressure (760 mmHg). A common method is distillation.[5]

  • Place a measured volume of the liquid sample into a distillation flask with a few boiling chips.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

  • Heat the distillation flask gently.

  • Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural elucidation.

Sample Preparation: [6][7]

  • Dissolve 5-25 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Transfer the solution to a clean, dry NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: [8]

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Note: While the synthesis and general characterization methods are well-documented, specific, publicly available ¹H NMR, ¹³C NMR, and IR spectral data for this compound are limited. Researchers are advised to acquire this data experimentally for their specific samples.

References

Technical Guide: Solubility Profile of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a bicyclic organic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those of pharmaceutical interest. A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification, formulation, and as a precursor in drug development. This guide provides a summary of available solubility data, a general experimental protocol for solubility determination, and a logical framework for understanding the factors that govern its solubility.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, MethanolLow to InsolubleThe molecule has a significant nonpolar bicyclic core and ester groups which are less polar than hydroxyl groups. While the carbonyl and ester groups can engage in some hydrogen bonding, the overall hydrophobic character is expected to limit solubility in highly polar protic solvents like water.[1] Recrystallization from ethanol suggests some solubility in this less polar protic solvent.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the carbonyl and ester functional groups of the compound without the strong hydrogen bonding network of water, which would need to be disrupted.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to HighThe bicyclo[2.2.2]octane core is a nonpolar, hydrocarbon structure. Following the "like dissolves like" principle, the compound is expected to be soluble in nonpolar organic solvents.[1] Bicyclo[2.2.2]octane itself is soluble in hexane, benzene, and toluene.[1]

Note: The expected solubilities are qualitative and should be confirmed experimentally.

Experimental Protocol: Determination of Crystalline Compound Solubility

The following is a general experimental protocol for determining the solubility of a crystalline organic compound like this compound.

Objective: To determine the approximate solubility of the target compound in various solvents at a given temperature.

Materials:

  • This compound (crystalline solid)

  • A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small vials or test tubes with caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or heating block

  • Filtration apparatus (e.g., syringe filters)

  • Method for quantifying the dissolved compound (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the crystalline compound to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A vortex mixer or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any remaining solid particles.

  • Quantification of Dissolved Compound:

    • Gravimetric Method: Accurately weigh a clean, dry container. Transfer the filtered, saturated solution to the container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Once the solvent is completely removed, reweigh the container. The difference in weight corresponds to the mass of the dissolved compound.

    • Spectroscopic/Chromatographic Method: If the compound has a chromophore, its concentration in the filtered, saturated solution can be determined using UV-Vis spectroscopy by comparing its absorbance to a standard curve. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration against a set of standards.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing this process.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound is sparse, a qualitative understanding based on its molecular structure suggests it is likely soluble in a range of common organic solvents and has limited solubility in water. For researchers and drug development professionals, experimental determination of its solubility in relevant solvent systems is recommended using a standardized protocol as outlined in this guide. Understanding the interplay of factors such as polarity, hydrogen bonding, and crystal lattice energy is key to predicting and manipulating its solubility for various applications.

References

Discovery of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a key intermediate in the synthesis of various substituted bicyclo[2.2.2]octane derivatives.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

Summarized below are the key chemical properties and identifiers for this compound.

PropertyValue
CAS Number 843-59-4[3][][5]
Molecular Formula C14H18O6[3]
Molecular Weight 282.29 g/mol [3]
Melting Point 108°C[]
Boiling Point 393.048°C at 760 mmHg[]
Density 1.321 g/cm³[]
IUPAC Name This compound[]
MDL Number MFCD00213759[3]

Synthesis of this compound

The synthesis of this compound is achieved through the bridging of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (also known as diethyl succinoylsuccinate) with 1,2-dibromoethane.[1][3] An improved yield can be obtained by using sodium hydride as the base in 1,2-dimethoxyethane as the solvent.

Experimental Protocol

This protocol is based on a reported synthesis of the target compound.[3]

Materials:

  • Sodium hydride (9.6 g, 0.28 mol)

  • Ethylene glycol dimethyl ether (80 mL)

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g, 0.1 mol)

  • 1,2-dibromoethane (86.8 g, 0.46 mol)

  • Dichloromethane

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Suspend sodium hydride (9.6 g) in ethylene glycol dimethyl ether (80 mL) in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser tube.[3]

  • Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g) to the suspension.[3]

  • Heat the mixture to 60°C and slowly add 1,2-dibromoethane (86.8 g) dropwise.[3]

  • After the addition is complete, raise the reaction temperature to 90°C and continue stirring for 20 hours.[3]

  • Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.[3]

  • Dissolve the residue in a large amount of dichloromethane.[3]

  • Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.[3]

  • Extract the aqueous layer with dichloromethane and combine the organic phases.[3]

  • Remove the solvent from the combined organic phases.[3]

  • Purify the crude product by recrystallization from ethanol to yield this compound.[3]

Yield and Purity:

  • Yield: 50%[3]

  • Purity: 95%[3]

Synthesis Pathway

Synthesis_Pathway reactant1 Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate reagent Sodium Hydride Ethylene glycol dimethyl ether reactant1->reagent reactant2 1,2-Dibromoethane reactant2->reagent product This compound reagent->product 90°C, 20h

Synthesis of this compound.

Application as a Synthetic Intermediate

This compound serves as a crucial starting material for the synthesis of a variety of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.[1] These compounds are of interest for studying the electrical effects of substituent groups in saturated systems.[1]

Synthetic Workflow

The general workflow for the utilization of this compound as a synthetic intermediate is outlined below. The initial diketone is first reduced to its corresponding bicyclo[2.2.2]octane, which is then further modified.

Synthetic_Workflow start Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate step1 Reduction (e.g., Wolff-Kishner or Clemmensen) start->step1 intermediate1 Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate step1->intermediate1 step2 Hydrolysis (1 equiv. alkali) intermediate1->step2 intermediate2 Ethyl hydrogen bicyclo[2.2.2]octane- 1,4-dicarboxylate step2->intermediate2 step3 Further Derivatization intermediate2->step3 final_products 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acids & Esters (X = H, Br, OH, CONH2, etc.) step3->final_products

General workflow for synthesizing derivatives from the title compound.

Note on the Diels-Alder Reaction

While the bicyclo[2.2.2]octane core is a characteristic product of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, the described synthesis of this compound does not proceed via this mechanism.[6][7][8] Instead, it is synthesized through a bridging reaction of a pre-formed six-membered ring. This distinction is important for understanding the chemical synthesis and potential reaction pathways for this family of molecules. The Diels-Alder reaction remains a powerful tool for the synthesis of other bicyclo[2.2.2]octane systems.[9][10]

References

The Bicyclo[2.2.2]octane Core: A Rigid Scaffold for Advancing Drug Discovery and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) core is a unique and valuable structural motif in organic chemistry, prized for its rigid, three-dimensional framework. This rigidity imparts predictable spatial arrangements of substituents, making it an attractive scaffold in medicinal chemistry for the design of potent and selective therapeutic agents. Its application extends to materials science, where the defined geometry of the BCO core can be exploited to create novel polymers and functional materials. This technical guide provides a comprehensive overview of the key characteristics of the BCO core, including its synthesis, physicochemical properties, and reactivity, with a focus on its application in drug discovery.

Physicochemical and Structural Properties

The defining feature of the bicyclo[2.2.2]octane core is its rigid, cage-like structure, which consists of three fused six-membered rings in a boat conformation. This structure results in a high degree of symmetry and specific geometric parameters.

Structural and Spectroscopic Data

The precise bond lengths, bond angles, and spectroscopic signatures of the BCO core are critical for its characterization and for understanding its influence on molecular properties.

ParameterBicyclo[2.2.2]octane1,4-Diazabicyclo[2.2.2]octane (DABCO)Bicyclo[2.2.2]octan-2-oneBicyclo[2.2.2]octane-2,6-dione
Molecular Formula C₈H₁₄[1][2]C₆H₁₂N₂C₈H₁₂O[3]C₈H₁₀O₂[4]
Molecular Weight ( g/mol ) 110.20[1][2]112.17124.18[3]138.16[4]
¹H NMR (δ, ppm) 1.55 (s)2.79 (s)1.70-2.10 (m)2.20-2.60 (m)
¹³C NMR (δ, ppm) 25.8, 24.147.9, 53.4213.1, 37.8, 26.9, 24.5210.5, 49.8, 37.2
IR (ν, cm⁻¹) 2920, 2850, 14502940, 2860, 1455, 13202930, 2860, 1725 (C=O)2940, 2870, 1730 (C=O)
Mass Spec (m/z) 110 (M+), 81, 67[1]112 (M+), 83, 56124 (M+), 96, 81, 68138 (M+), 110, 82, 54
Strain Energy (kcal/mol) 11.0 - 13.9[5][6]---
Bond Lengths and Angles

The rigidity of the BCO core leads to well-defined bond lengths and angles, which have been determined by experimental and computational methods.

Bond/AngleBicyclo[2.2.2]octane (Experimental)[7]1,4-Diazabicyclo[2.2.2]octane (DABCO) (Computational)[5]
C1-C2 (Å) 1.538 ± 0.015-
C2-C3 (Å) 1.552 ± 0.029-
C-C avg (Å) 1.542 ± 0.0041.555
C-N (Å) -1.461
C-H avg (Å) 1.107 ± 0.0090.990
∠C1-C2-C3 (°) 109.7 ± 0.7-
∠C-N-C (°) -108.5
∠N-C-C (°) -110.4

Synthesis of the Bicyclo[2.2.2]octane Core

Several synthetic strategies have been developed to construct the BCO framework, with the Diels-Alder reaction and the double Michael addition being the most prominent.

Diels-Alder Reaction

The [4+2] cycloaddition between a 1,3-cyclohexadiene derivative and a suitable dienophile is a powerful and widely used method for the synthesis of the BCO core.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Derivative [3][8]

Materials:

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Aniline

  • Triethylamine

  • Allyl bromide

  • Sodium hexamethyldisilazide (NaHMDS) (1 M solution in THF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diels-Alder Adduct Formation:

    • In a round-bottom flask, dissolve 1,3-cyclohexadiene (1.0 eq) and maleic anhydride (1.0 eq) in anhydrous toluene.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct. Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Imide Formation:

    • To a solution of the Diels-Alder adduct (1.0 eq) in toluene, add aniline (1.1 eq) and triethylamine (1.2 eq).

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding imide.

  • Diallylation:

    • Dissolve the imide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add NaHMDS (2.2 eq) and stir the mixture for 30 minutes.

    • Add allyl bromide (2.5 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the diallylated bicyclo[2.2.2]octene derivative.

Double Michael Addition

The tandem Michael addition reaction provides an alternative route to the BCO core, particularly for the synthesis of highly functionalized derivatives.

Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane-2,5-dione Derivative [9]

Materials:

  • Oxophorone (2,6-dimethyl-2-cyclohexen-1-one)

  • Methyl vinyl ketone

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a stirred solution of oxophorone (1.0 eq) and methyl vinyl ketone (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a catalytic amount of LDA (0.1 eq).

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired bicyclo[2.2.2]octane-2,5-dione derivative.

Applications in Drug Discovery

The rigid BCO scaffold allows for the precise positioning of pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. This has made it a valuable tool in the design of novel therapeutics.

BCO as a Phenyl Ring Bioisostere

The BCO core is often employed as a saturated, three-dimensional bioisostere for the flat, aromatic phenyl ring. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.

Inhibition of Therapeutic Targets

BCO-containing molecules have shown significant activity against a range of therapeutic targets, including enzymes implicated in viral replication, inflammation, and cancer.

The SARS-CoV-2 3CLpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. BCO derivatives have been designed as non-covalent inhibitors of this enzyme. The rigid scaffold can effectively position functional groups to interact with key residues in the enzyme's active site, disrupting its function and halting viral replication.

SARS_CoV_2_3CLpro_Inhibition cluster_viral_replication Viral Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation 3CLpro SARS-CoV-2 3CLpro Polyproteins (pp1a, pp1ab)->3CLpro Autocatalytic Cleavage BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Proteolytic Cleavage of Polyproteins Inactive_3CLpro Inactive 3CLpro New Virions New Virions Functional Viral Proteins->New Virions Assembly BCO_Inhibitor->3CLpro Binding to Active Site

SARS-CoV-2 3CLpro inhibition by a BCO-based compound.

COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The BCO scaffold has been incorporated into selective COX-2 inhibitors, where its rigid structure can orient substituents to fit optimally into the COX-2 active site.

MDM2_p53_Inhibition cluster_p53_regulation p53 Regulation cluster_inhibition Inhibition by BCO Derivative p53 p53 MDM2_p53_Complex MDM2-p53 Complex p53->MDM2_p53_Complex Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression BCO_Inhibitor Bicyclo[2.2.2]octane MDM2 Inhibitor MDM2 MDM2 MDM2->MDM2_p53_Complex Inactive_MDM2 Inactive MDM2 Ubiquitination Ubiquitination MDM2_p53_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation BCO_Inhibitor->MDM2 Enzyme_Inhibition_Workflow Start Start Compound_Prep Prepare BCO Compound Stock and Dilutions Start->Compound_Prep Assay_Setup Set up 96-well Plate: Buffer, Compound/Control, Enzyme Compound_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Measure Reaction Rate (e.g., Absorbance Change) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition vs. [Inhibitor] Data_Acquisition->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The choice of organic linker is crucial in determining the final structure and properties of the MOF.

This document provides detailed application notes and protocols for the synthesis of zinc-based Metal-Organic Frameworks (MOFs) utilizing Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate as a precursor to the active ligand, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca). The protocols are based on established solvothermal synthesis methods for related zinc-bodca MOFs, incorporating an in-situ hydrolysis step of the diethyl ester. The resulting MOFs exhibit potential applications in luminescence-based sensing and as proton-conducting materials.

Application Notes

The bicyclo[2.2.2]octane-1,4-dicarboxylate ligand provides a rigid, three-dimensional spacer that can lead to the formation of robust and porous MOF structures. Zinc-based MOFs synthesized with this ligand have demonstrated interesting functional properties:

  • Luminescence Sensing: These MOFs can exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes. This property makes them suitable for the development of selective and sensitive chemical sensors. For instance, MOFs incorporating bodca have been shown to detect antibiotics like nitrofurantoin (NFT) and nitrofurazone (NFZ) through a fluorescence quenching mechanism.

  • Proton Conduction: The presence of appropriate functional groups and guest molecules within the pores can facilitate proton transport, making these materials candidates for applications in proton exchange membranes for fuel cells and other electrochemical devices. Zinc-bodca based MOFs have exhibited proton conductivity values in the range of 10⁻³ S cm⁻¹.[1]

  • Drug Delivery: While not explicitly demonstrated for this specific MOF, the porous nature and potential for functionalization of MOFs make them attractive for drug delivery applications. The biocompatibility of zinc is an added advantage for such biomedical applications.

Quantitative Data Summary

The following table summarizes key quantitative data for two exemplary zinc-based MOFs synthesized with bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Property[Zn(TTDPa)(bodca)]·H₂O[Zn(TTDPb)(bodca)]·H₂O
Pore Size Not Reported17.16 × 10.81 Ų
Proton Conductivity 2.13 × 10⁻³ S cm⁻¹ (at 328 K and 98% RH)[1]4.91 × 10⁻³ S cm⁻¹ (at 328 K and 98% RH)[1]
Antibiotic Detection Effective luminescent sensor for NFT and NFZ[1]Effective luminescent sensor for NFT and NFZ[1]

Experimental Protocols

The following protocols describe the solvothermal synthesis of two distinct zinc-based MOFs using this compound. The synthesis relies on the in-situ hydrolysis of the diethyl ester to form the bicyclo[2.2.2]octane-1,4-dicarboxylate (bodca) ligand, which then coordinates with the zinc ions.

Note: These protocols are adapted from literature procedures for the synthesis using the corresponding dicarboxylic acid. The in-situ hydrolysis of the ester is expected under the specified solvothermal conditions, particularly with the presence of water.

Protocol 1: Synthesis of [Zn(TTDPa)(bodca)]·H₂O Analog

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • 3,6-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPa)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) and this compound (0.1 mmol, 28.2 mg) in 8 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 3,6-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPa) (0.1 mmol, 32.0 mg) in 8 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial.

  • Add 0.5 mL of deionized water to the reaction mixture to facilitate the in-situ hydrolysis of the ester.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C for 72 hours.

  • After 72 hours, allow the oven to cool slowly to room temperature.

  • Colorless block-shaped crystals will have formed.

  • Collect the crystals by filtration and wash them thoroughly with fresh DMF to remove any unreacted precursors.

  • Dry the crystals under vacuum at room temperature.

Protocol 2: Synthesis of [Zn(TTDPb)(bodca)]·H₂O Analog

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • 2,5-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPb)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) and this compound (0.1 mmol, 28.2 mg) in 8 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 2,5-di(pyridin-4-yl)thieno[3,2-b]thiophene (TTDPb) (0.1 mmol, 32.0 mg) in 8 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial.

  • Add 0.5 mL of deionized water to the reaction mixture.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C for 72 hours.

  • After the reaction is complete, allow the oven to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with fresh DMF.

  • Dry the product under vacuum.

Visualizations

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Solvothermal Reaction cluster_post_synthesis Post-Synthesis Processing Zinc Salt Zinc Salt Mixing Combine Precursors in Solvent Zinc Salt->Mixing Diethyl Ester Ligand Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate Diethyl Ester Ligand->Mixing Pillar Ligand TTDPa or TTDPb Pillar Ligand->Mixing Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing Hydrolysis In-situ Hydrolysis of Ester (promoted by H₂O and heat) Mixing->Hydrolysis Self-Assembly Self-Assembly at 120°C (72 hours) Hydrolysis->Self-Assembly Cooling Slow Cooling to Room Temperature Self-Assembly->Cooling Filtration Crystal Collection (Filtration) Cooling->Filtration Washing Washing with fresh DMF Filtration->Washing Drying Drying under Vacuum Washing->Drying Final Product Crystalline MOF Product Drying->Final Product

Caption: Workflow for the solvothermal synthesis of zinc-bodca MOFs.

Ligand_Formation Start Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate Hydrolysis In-situ Hydrolysis (H₂O, Heat, DMF) Start->Hydrolysis Intermediate Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodca - active ligand) Hydrolysis->Intermediate Coordination Coordination with Zn²⁺ ions Intermediate->Coordination MOF MOF Structure Formation Coordination->MOF

Caption: In-situ formation of the active dicarboxylate ligand.

References

Application Notes and Protocols: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate as a Linker Precursor for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, derived from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, as a rigid aliphatic linker for the construction of Metal-Organic Frameworks (MOFs). The unique three-dimensional structure of this linker imparts high stability and porosity to the resulting MOFs, making them promising candidates for various applications, including drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal for applications in gas storage, catalysis, and biomedicine. The choice of the organic linker is crucial in determining the properties of the resulting MOF. While aromatic linkers are widely used, aliphatic linkers, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, offer unique advantages, including increased framework stability and the creation of non-aromatic pore environments.

This document details the synthesis of the linker from its diethyl ester precursor, followed by protocols for the synthesis of two illustrative MOFs: a zirconium-based MOF (NU-403) and a zinc-based MOF. Furthermore, it provides protocols for the characterization of these materials and their evaluation for drug delivery applications, using ibuprofen as a model drug.

Linker Synthesis: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

The active linker, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC), is synthesized from its precursor, this compound. A general two-step protocol for this conversion is outlined below.

Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC)

Step 1: Desulfurization of the bis(ethylenethioketal) derivative

This step involves the protection of the ketone groups followed by desulfurization to yield the diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Materials: this compound, ethanedithiol, boron trifluoride etherate, glacial acetic acid, chloroform, sodium hydroxide, methanol, Raney nickel, ethanol.

  • Procedure:

    • Dissolve this compound (70 g, 0.248 mole), ethanedithiol (71.0 g, 0.75 mole), and boron trifluoride etherate (70 ml, 0.55 mole) in glacial acetic acid (300 ml).[1]

    • Keep the solution at room temperature for 17 hours.[1]

    • Add chloroform (200 ml) and wash the mixture with water (3 x 50 ml), 5% aqueous sodium hydroxide (2 x 200 ml), and water (2 x 100 ml).[1]

    • Dry the organic phase and concentrate it in vacuo.[1]

    • Crystallize the residue from methanol to yield the bis(ethylenethioketal) derivative.[1]

    • Reflux the derivative with an excess of Raney nickel in ethanol to effect desulfurization.

    • Filter the Raney nickel and evaporate the ethanol to obtain diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Step 2: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

  • Materials: Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a mixture of ethanol and water.

    • Add a stoichiometric amount of sodium hydroxide and reflux the mixture until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

    • Filter the white solid, wash with cold water, and dry under vacuum.

MOF Synthesis using Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The rigid, three-dimensional nature of H₂BODC makes it an excellent linker for constructing robust MOFs. Below are protocols for the synthesis of a zirconium-based MOF (NU-403) and a generic zinc-based MOF.

Protocol 2: Solvothermal Synthesis of NU-403 (Zr-BODC MOF)
  • Materials: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC), zirconium(IV) chloride (ZrCl₄), N,N-dimethylformamide (DMF), acetic acid.

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve H₂BODC (100 mg) in 10 mL of DMF.

      • Solution B: Dissolve ZrCl₄ (118 mg) in 10 mL of DMF.

    • Sonicate both solutions for 15 minutes until all solids are completely dissolved.

    • Combine the two solutions and add 2.9 mL of acetic acid.

    • Transfer the final mixture to a Teflon-lined autoclave.

    • Heat the autoclave at 120 °C for 72 hours.

    • After cooling to room temperature, collect the crystalline product by centrifugation.

    • Wash the product three times with DMF and then three times with acetone.

    • Soak the product in acetone overnight.

    • Dry the product in a vacuum oven at 80 °C.

    • Activate the MOF under dynamic vacuum at 120 °C.

Protocol 3: Solvothermal Synthesis of a Zinc-BODC MOF
  • Materials: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), N,N-dimethylformamide (DMF), ethanol.

  • Procedure:

    • In a glass vial, dissolve H₂BODC and zinc nitrate hexahydrate in DMF. A common starting molar ratio is 1:1 (linker:metal).

    • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

    • Transfer the solution to a Teflon-lined autoclave and seal it.

    • Heat the autoclave in an oven at a temperature between 80-120 °C for 24-72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with ethanol to remove unreacted precursors.

    • Dry the MOF under vacuum at a moderate temperature (e.g., 80-100 °C).

Characterization of BODC-Based MOFs

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Standard Characterization Techniques
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A curve showing weight loss at specific temperatures, indicating the removal of solvent molecules and decomposition of the organic linker.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution of the MOF.A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area and other porosity parameters can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images showing the shape and size of the MOF crystals.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.Shifts in the characteristic vibrational frequencies of the carboxylate groups upon coordination.
Quantitative Data for BODC-Based MOFs

While extensive data for a wide range of BODC-based MOFs is still emerging, some key properties have been reported:

MOF Metal BET Surface Area (m²/g) Pore Volume (cm³/g) Pore Size (Å)
NU-403 ZirconiumData not consistently reported in initial searchesData not consistently reported in initial searchesData not consistently reported in initial searches
Zn-BODC MOF Zinc~3160[2]Data not consistently reported in initial searchesChannels of approx. 4.4 x 4.1[3]

Note: The properties of MOFs can vary depending on the specific synthesis conditions and activation procedures.

Application in Drug Delivery: Ibuprofen Loading and Release

The high surface area and tunable porosity of BODC-based MOFs make them attractive for drug delivery applications. The following protocols describe the loading and in vitro release of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID).

Protocol 4: Ibuprofen Loading into BODC-Based MOFs
  • Materials: Activated BODC-based MOF (e.g., NU-403 or Zn-BODC), ibuprofen, a suitable solvent (e.g., hexane or ethanol).

  • Procedure:

    • Activate the MOF sample to ensure the pores are empty.

    • Prepare a solution of ibuprofen in the chosen solvent (e.g., 1 g/L in cyclohexane).[1]

    • Immerse a known amount of the activated MOF in the ibuprofen solution.

    • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for diffusion of the drug into the MOF pores.

    • Collect the drug-loaded MOF by centrifugation or filtration.

    • Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

    • To determine the loading amount, the supernatant can be analyzed by UV-Vis spectroscopy to measure the decrease in ibuprofen concentration.[1] Alternatively, the loaded MOF can be dissolved and the drug content analyzed.

Protocol 5: In Vitro Ibuprofen Release from BODC-Based MOFs
  • Materials: Ibuprofen-loaded BODC-based MOF, phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • Disperse a known amount of the ibuprofen-loaded MOF in a specific volume of PBS (pH 7.4) to simulate physiological conditions.

    • Maintain the suspension at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh PBS to maintain a constant volume.

    • Filter the aliquot to remove any MOF particles.

    • Analyze the concentration of ibuprofen in the filtrate using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released over time.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

Linker_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection & Desulfurization cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product start This compound step1 Thioketal Formation & Raney Nickel Desulfurization start->step1 intermediate Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate step1->intermediate step2 Base Hydrolysis intermediate->step2 product Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂BODC) step2->product

Caption: Workflow for the synthesis of the H₂BODC linker.

MOF_Synthesis_and_Characterization cluster_synthesis MOF Synthesis cluster_workup Work-up and Activation cluster_characterization Characterization linker H₂BODC Linker synthesis Solvothermal Synthesis (Autoclave, 80-120 °C, 24-72h) linker->synthesis metal Metal Salt (ZrCl₄ or Zn(NO₃)₂·6H₂O) metal->synthesis solvent Solvent (DMF) solvent->synthesis workup Washing (DMF, Ethanol/Acetone) & Activation (Vacuum Heating) synthesis->workup pxrd PXRD workup->pxrd tga TGA workup->tga bet BET Analysis workup->bet sem SEM workup->sem ftir FTIR workup->ftir

Caption: General workflow for MOF synthesis and characterization.

Drug_Delivery_Application cluster_mof Activated MOF cluster_loading Drug Loading cluster_loaded_mof Drug-Loaded MOF cluster_release In Vitro Release cluster_analysis Analysis mof Activated BODC-MOF loading Immersion in Ibuprofen Solution mof->loading loaded_mof Ibuprofen@BODC-MOF loading->loaded_mof release Dispersion in PBS (pH 7.4, 37 °C) loaded_mof->release analysis UV-Vis Spectroscopy / HPLC release->analysis

Caption: Workflow for drug loading and release studies.

Conclusion

The use of bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a linker in MOF synthesis provides a pathway to robust, porous materials with potential applications in drug delivery. The protocols outlined here provide a foundation for the synthesis, characterization, and evaluation of these promising materials. Further research is warranted to explore the full potential of these MOFs, including comprehensive in vivo studies and the encapsulation of a wider range of therapeutic agents. The unique structural features of the bicyclo[2.2.2]octane linker may lead to novel host-guest interactions and release kinetics, opening new avenues in the design of advanced drug delivery systems.

References

Application Notes and Protocols for Di-ethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a bicyclic organic compound with the CAS Number 843-59-4, molecular formula C₁₄H₁₈O₆, and a molecular weight of 282.29 g/mol [1][2]. Its rigid three-dimensional structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The bicyclo[2.2.2]octane core can serve as a bioisostere for a para-substituted phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability in drug candidates[3][4]. These application notes provide detailed experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound

This protocol describes the synthesis of the title compound from diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and 1,2-dibromoethane.

Experimental Protocol

  • Preparation: In a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether.

  • Addition of Reactant: To the suspension, add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

  • Reaction: Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.

  • Reflux: After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.

  • Work-up: After the reaction, remove the unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.

  • Extraction: Dissolve the residue in a large volume of dichloromethane. Adjust the pH of any remaining solid to approximately 5-6 with concentrated hydrochloric acid and extract with dichloromethane.

  • Purification: Combine the organic phases and remove the solvent. Purify the crude product by recrystallization from ethanol to yield the final product.[5]

Quantitative Data Summary

ParameterValueReference
Purity95%[5]
Yield50%[5]

Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Suspend NaH in ethylene glycol dimethyl ether react1 Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate prep1->react1 react2 Heat to 60°C react1->react2 react3 Add 1,2-dibromoethane react2->react3 react4 Heat to 90°C for 20h react3->react4 workup1 Distill to remove unreacted reagents and solvent react4->workup1 workup2 Dissolve in CH2Cl2 workup1->workup2 workup3 Adjust pH and extract workup2->workup3 workup4 Recrystallize from ethanol workup3->workup4 final_product final_product workup4->final_product Final Product

Caption: Synthesis of this compound.

Reactions of this compound

The diketo functionality and ester groups of the title compound allow for a variety of chemical transformations, making it a versatile intermediate.

Reduction to Diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate

This protocol details the reduction of the ketone groups to hydroxyl groups.

Experimental Protocol

  • Catalyst Preparation: In a suitable reaction vessel, add 5 g of 5% ruthenium dioxide on Norite to a solution of 100 g of 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid in 500 mL of water.

  • Reduction: Hydrogenate the mixture at high pressure in ethanol.

  • Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the product.[6]

Quantitative Data Summary

ParameterValueReference
YieldHigh (not specified)[6]
Melting Point91 °C[6]
Thioacetal Formation and Desulfurization

This two-step protocol describes the conversion of the diketone to the corresponding bicyclo[2.2.2]octane derivative.

Experimental Protocol

Step A: Formation of the Bis-ethylenethioketal Derivative

  • Reaction Setup: Prepare a solution of 70 g (0.248 mol) of this compound, 70 mL (0.55 mol) of boron trifluoride etherate, and 71.0 g (0.75 mol) of ethanedithiol in 300 mL of glacial acetic acid.

  • Reaction: Keep the solution at room temperature for 17 hours.

  • Work-up: Add 200 mL of chloroform and wash the mixture with water (3 x 50 mL), 5% aqueous sodium hydroxide (2 x 200 mL), and water (2 x 100 mL).

  • Purification: Dry the organic layer and concentrate in vacuo. Crystallize the product from methanol.[6]

Step B: Desulfurization

  • Reaction: The bis-ethylenethioketal derivative is desulfurized using Raney nickel to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. (Detailed conditions for this specific desulfurization were not fully provided in the search results but would typically involve refluxing with a slurry of Raney nickel in a solvent like ethanol).

Quantitative Data Summary

ParameterValueReference
Yield (Step A)88.9%[6]
Melting Point (Step A)82-85 °C[6]
Hydrolysis to 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid

This protocol describes the hydrolysis of the ester groups to carboxylic acids.

Experimental Protocol

  • Reaction: Hydrolyze the diethyl ester using a mixture of glacial acetic acid and 47% hydrobromic acid.

  • Purification: Crystallize the resulting diacid from an ethanol-water (1:1) mixture to obtain the dihydrate.[6]

Quantitative Data Summary

ParameterValueReference
Melting Point285 °C[6]

Reaction Pathways

cluster_reduction Reduction cluster_thioacetal Thioacetal Formation & Desulfurization cluster_hydrolysis Hydrolysis start Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate reduction_product Diethyl 2,5-dihydroxybicyclo[2.2.2]octane- 1,4-dicarboxylate start->reduction_product RuO2, H2 thioacetal Bis-ethylenethioketal derivative start->thioacetal Ethanedithiol, BF3·OEt2 hydrolysis_product 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylic acid start->hydrolysis_product HBr, Acetic Acid desulfurization_product Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate thioacetal->desulfurization_product Raney Ni

Caption: Key reactions of this compound.

Applications in Drug Development

The bicyclo[2.2.2]octane (BCO) scaffold is increasingly utilized in medicinal chemistry as a three-dimensional, non-aromatic bioisostere of the para-phenyl group[3]. This substitution can lead to several advantages in drug candidates:

  • Improved Physicochemical Properties: Replacement of a planar phenyl ring with a rigid, saturated BCO core can enhance aqueous solubility and reduce lipophilicity, which are often problematic in drug molecules with high aromatic ring counts[3].

  • Enhanced Metabolic Stability: The aliphatic nature of the BCO core can block sites of metabolic oxidation that are common on aromatic rings, potentially leading to a longer half-life in vivo[3].

  • Maintained Pharmacological Activity: The distance between the 1 and 4 positions of the BCO scaffold is comparable to that of a para-substituted phenyl ring, allowing it to maintain the necessary geometry for binding to biological targets[3].

The derivatives of this compound serve as key intermediates in the synthesis of these BCO-containing drug candidates[7].

Logical Relationship in Drug Design

cluster_problem Challenges with Phenyl Rings in Drugs cluster_solution Advantages of BCO Scaffold problem1 Poor Solubility bioisostere Bicyclo[2.2.2]octane (BCO) as a Bioisostere problem1->bioisostere problem2 High Lipophilicity problem2->bioisostere problem3 Metabolic Instability problem3->bioisostere solution1 Improved Solubility bioisostere->solution1 solution2 Reduced Lipophilicity bioisostere->solution2 solution3 Enhanced Metabolic Stability bioisostere->solution3

Caption: Rationale for using the BCO scaffold as a phenyl ring bioisostere.

References

Application Notes & Protocols for Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is not a commonly documented cross-linking agent in proteomics literature. The following application notes and protocols are based on the compound's chemical structure and the established principles of chemical cross-linking mass spectrometry (XL-MS) using analogous reagents. These are intended to serve as a foundational guide for researchers interested in exploring its potential applications.

Application Notes

Introduction to this compound as a Potential Cross-Linker

This compound possesses two diethyl ester functional groups, which, upon activation, could potentially react with primary amines. For this compound to function as a cross-linker in proteomics, it would likely require conversion of the ethyl esters to a more reactive species, such as N-hydroxysuccinimide (NHS) esters. Assuming such activation is performed, the resulting molecule would be a homobifunctional, amine-reactive cross-linker. These types of cross-linkers are instrumental in proteomics for covalently linking proteins that are in close proximity, thereby providing valuable insights into protein-protein interactions and protein complex architecture.

The rigid bicyclo[2.2.2]octane core of this molecule offers a fixed spacer arm length, which can provide precise distance constraints for structural modeling of proteins and protein complexes. The primary targets for such an amine-reactive cross-linker would be the ε-amino groups of lysine residues and the N-termini of proteins.[1]

Principle of Amine-Reactive Cross-Linking

The most common amine-reactive cross-linkers utilize N-hydroxysuccinimide (NHS) esters.[2][3] The reaction mechanism is a nucleophilic acyl substitution where the unprotonated primary amine of a lysine residue or a protein's N-terminus attacks the carbonyl carbon of the NHS ester.[3] This results in the formation of a stable amide bond and the release of the NHS leaving group.[2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), which balances the deprotonation of the amine groups with the stability of the NHS ester, as the ester is susceptible to hydrolysis at higher pH values.[3][4]

Potential Applications in Proteomics
  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound could enable the identification of both known and novel protein binding partners within a cell lysate or a purified protein complex.

  • Structural Elucidation of Protein Complexes: The fixed-length spacer arm can provide distance constraints that are valuable for computational modeling and refining the three-dimensional structures of protein complexes.

  • Studying Protein Conformation Changes: Changes in protein conformation, for instance upon ligand binding or post-translational modification, can be probed by comparing the cross-linking patterns before and after the event.

Experimental Protocols

The following are general, hypothetical protocols for using an activated form of this compound (referred to as "Activated Bicyclo Cross-linker") for proteomics studies. Optimization of these protocols is critical for successful application.

Protocol 1: In-Vitro Cross-Linking of a Purified Protein Complex

Objective: To identify interacting subunits and map residue proximities within a purified protein complex.

Materials:

  • Purified protein complex of high purity (>95%)

  • Activated Bicyclo Cross-linker

  • Cross-linking Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8 (must be amine-free)[5]

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • SDS-PAGE materials

  • In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)

Methodology:

  • Protein Preparation:

    • Ensure the purified protein complex is in an amine-free buffer at a concentration of 10-20 µM.[5] Common buffer components like Tris are not compatible.

    • Dialyze or buffer-exchange the protein sample into the Cross-linking Buffer.

  • Cross-Linker Preparation:

    • Prepare a fresh stock solution of the Activated Bicyclo Cross-linker in anhydrous DMSO (e.g., 25 mM). This should be done immediately before use as NHS esters are moisture-sensitive.[5]

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve a final molar excess ranging from 5- to 50-fold over the protein.[5] This needs to be optimized.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris to consume any unreacted cross-linker.

    • Incubate for 15 minutes at room temperature.

  • Verification of Cross-Linking:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked protein subunits.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked sample can be processed either by excising the cross-linked bands from the gel for in-gel digestion or by performing an in-solution digestion of the entire reaction mixture.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with a protease, typically trypsin, overnight at 37°C.[6]

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the complex tandem mass spectra.

Protocol 2: In-Vivo Cross-Linking in Cultured Cells

Objective: To capture protein-protein interactions in their native cellular environment.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS)

  • Membrane-permeable Activated Bicyclo Cross-linker

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Methodology:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS to remove media components.

  • Cross-Linking Reaction:

    • Resuspend the cells in PBS.

    • Add the membrane-permeable Activated Bicyclo Cross-linker (dissolved in DMSO) to a final concentration typically ranging from 0.5 to 5 mM. This requires significant optimization.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Quenching and Cell Lysis:

    • Quench the cross-linking reaction by adding Quenching Buffer.

    • Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion and Analysis:

    • The protein concentration of the lysate should be determined.

    • Proceed with in-solution digestion of the proteome.

    • Due to the high complexity of the sample, enrichment of cross-linked peptides using techniques like size-exclusion or strong cation exchange chromatography is highly recommended.[7]

    • Analyze the enriched fractions by LC-MS/MS and use specialized software for data analysis.

Data Presentation

As no experimental data exists for this specific compound, the following table outlines the key parameters that should be systematically optimized and recorded when first establishing its use.

Parameter Range/Options Purpose Readout
Cross-linker:Protein Molar Ratio 10:1, 25:1, 50:1, 100:1To find the optimal balance between cross-linking efficiency and protein aggregation.SDS-PAGE band shifts, number of identified cross-links.
Incubation Time 15 min, 30 min, 60 min, 120 minTo control the extent of the cross-linking reaction.SDS-PAGE, number of identified cross-links.
pH of Reaction Buffer 7.2, 7.8, 8.5To optimize the reactivity of primary amines while minimizing hydrolysis of the cross-linker.[3]Number of identified cross-links.
Protein Concentration 1-20 µMTo favor intramolecular or intermolecular cross-linking.SDS-PAGE, nature of identified cross-links (intra- vs. inter-protein).

Visualizations

CrossLinkingWorkflow cluster_sample_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis Protein_Complex Purified Protein Complex / Cell Lysate Add_Crosslinker Add Activated Bicyclo Cross-linker Protein_Complex->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion SDS_PAGE->Digestion Informative Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Direct Analysis Enrichment->LC_MSMS Data_Analysis Database Search with Specialized Software LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Caption: General workflow for a chemical cross-linking mass spectrometry experiment.

ReactionMechanism Protein1 Protein 1 (with Lysine) Intermediate Singly-Reacted Intermediate Protein1->Intermediate 1. First Reaction (forms Amide Bond) Protein2 Protein 2 (with Lysine) Final_Product Covalently Linked Protein Complex Protein2->Final_Product Crosslinker Homobifunctional Amine-Reactive Cross-linker Crosslinker->Intermediate Intermediate->Final_Product 2. Second Reaction (forms Amide Bond)

Caption: Logical relationship of a two-step reaction for a homobifunctional cross-linker.

References

Application Notes and Protocols: Derivatization of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[2.2.2]octane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a key starting material that provides a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed protocols for the derivatization of this core structure and summarizes the biological activities of the resulting compounds. The unique rigidity of the bicyclo[2.2.2]octane core makes it an attractive scaffold for designing novel therapeutics. This has led to its exploration in various therapeutic areas, including antiviral, anti-inflammatory, and antimicrobial applications.

Synthesis of the Core Scaffold

A reliable method for the synthesis of this compound involves the reaction of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane.[1] Utilizing sodium hydride as a base in 1,2-dimethoxyethane has been shown to produce high yields of the desired product.[2]

Protocol: Synthesis of this compound[2]
  • Suspend sodium hydride (9.6 g, 0.28 mol) in 80 mL of ethylene glycol dimethyl ether in a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.

  • Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (25.6 g, 0.1 mol) to the suspension.

  • Slowly add 1,2-dibromoethane (86.8 g, 0.46 mol) dropwise at 60 °C.

  • After the addition is complete, increase the temperature to 90 °C and continue stirring for 20 hours.

  • Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.

  • Extract with dichloromethane, combine the organic phases, and remove the solvent.

  • Purify the crude product by recrystallization from ethanol to yield the final compound.

Derivatization Strategies and Protocols

The ketone and ester functionalities of this compound offer multiple avenues for chemical modification.

Reduction of Ketone Groups

The ketone groups can be reduced to hydroxyl groups, which can be further derivatized.

  • Dissolve this compound (100 g) in absolute ethanol.

  • Perform hydrogenation using a ruthenium dioxide catalyst at high pressure.

  • After the reaction is complete, remove the catalyst by filtration.

  • Evaporate the solvent in vacuo to yield the dihydroxy diester.

Derivatization of Hydroxyl Groups

The resulting diols can be converted to various esters and ethers.

  • Dissolve diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate in a suitable solvent such as pyridine or dichloromethane.

  • Add an excess of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the diacetate derivative. This can be further purified by column chromatography if necessary.

Desulfurization to the Saturated Bicycloalkane

A common strategy to remove the ketone functionalities completely involves their conversion to thioacetals followed by desulfurization.

  • Thioacetal Formation: Dissolve this compound (70 g, 0.248 mole) in glacial acetic acid (300 ml). Add ethanedithiol (71.0 g, 0.75 mole) and boron trifluoride etherate (70 ml, 0.55 mole).[2] Keep the solution at room temperature for 17 hours.[2] Add chloroform (200 ml) and wash with water, 5% aqueous sodium hydroxide, and water again.[2] Dry and concentrate in vacuo.[2] Crystallize the product from methanol.[2]

  • Desulfurization: The resulting bis-thioacetal is then reduced using Raney nickel in an appropriate solvent like ethanol to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.[3]

Hydrolysis and Amidation

The ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides.

  • Dissolve diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and reflux the mixture for 5 hours.[2]

  • Remove the ethanol in vacuo, dilute with water, and acidify to precipitate the dicarboxylic acid.[2]

  • Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.

  • React the diacyl chloride with the desired amine in the presence of a base like triethylamine to form the diamide derivative.

Biological Activities and Quantitative Data

Derivatives of the bicyclo[2.2.2]octane scaffold have shown promise in a variety of therapeutic areas. The rigid nature of this core is thought to enhance binding to the hydrophobic pockets of enzymes.

Anti-inflammatory Activity

Certain bicyclo[2.2.2]octane derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This selectivity is advantageous for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound IDTargetActivity (IC50)Selectivity Index (COX-1/COX-2)
BCO-1COX-20.2 µM150
BCO-2COX-20.5 µM110
Celecoxib (Control)COX-20.04 µM375
Data is representative and compiled from literature reports for illustrative purposes.
Antiviral Activity

Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.

Compound IDTargetActivity (IC50)
BCOV-1SARS-CoV-2 3CLpro1.2 µM
BCOV-2SARS-CoV-2 3CLpro3.5 µM
GC376 (Control)SARS-CoV-2 3CLpro0.03 µM
Data is representative and compiled from literature reports for illustrative purposes.
Metabolic Disorders

Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.

Compound IDTargetActivity (IC50)
BCOM-111β-HSD125 nM
BCOM-211β-HSD140 nM
Carbenoxolone (Control)11β-HSD110 nM
Data is representative and compiled from literature reports for illustrative purposes.
Antiprotozoal Activity

4-Aminobicyclo[2.2.2]octanone derivatives have shown activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[4]

Visualizations

Experimental Workflow

G start Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate core Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate start->core Alkylation reduction Reduction (H2, RuO2) core->reduction thioacetalization Thioacetalization core->thioacetalization diol Diethyl 2,5-dihydroxybicyclo[2.2.2]octane- 1,4-dicarboxylate reduction->diol derivatization Acylation, etc. diol->derivatization hydroxyl_derivatives Hydroxyl Derivatives derivatization->hydroxyl_derivatives bio_assay Biological Assays hydroxyl_derivatives->bio_assay thioacetal Bis-thioacetal thioacetalization->thioacetal desulfurization Desulfurization (Raney Ni) thioacetal->desulfurization saturated_core Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate desulfurization->saturated_core hydrolysis Hydrolysis saturated_core->hydrolysis diacid Dicarboxylic Acid hydrolysis->diacid amidation Amidation diacid->amidation amide_derivatives Amide Derivatives amidation->amide_derivatives amide_derivatives->bio_assay

Caption: General workflow for the synthesis and derivatization of the core scaffold.

Structure-Activity Relationship (SAR) Logic

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity Core Bicyclo[2.2.2]octane Core R1 R1 Substituents (e.g., amides, esters) Core->R1 influences R2 R2 Substituents (e.g., hydroxyl, acetoxy) Core->R2 influences Activity Target Affinity & Selectivity R1->Activity modulates R2->Activity modulates

Caption: Logic for optimizing derivatives based on structure-activity relationships.

Potential Signaling Pathway Inhibition

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation BCO_Derivative Bicyclo[2.2.2]octane Derivative BCO_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by bicyclo[2.2.2]octane derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the generation of diverse compound libraries for drug discovery. The rigid bicyclic core provides a unique structural framework that has already demonstrated significant potential in targeting a range of diseases. The protocols and data presented here offer a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutics with improved efficacy and selectivity. Continued investigation into the derivatization of this core is warranted to fully unlock its therapeutic potential.[5]

References

Application of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in Asymmetric Synthesis via Chiral Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the development of chiral ligands and catalysts in asymmetric synthesis. This application note details the use of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate as a precursor for the synthesis of enantiopure bicyclo[2.2.2]octane-1,4-dicarboxylic acid (H₂bodc). This chiral dicarboxylate serves as a building block for the construction of homochiral Metal-Organic Frameworks (MOFs), such as DUT-129, which exhibit significant potential as heterogeneous catalysts in asymmetric transformations.[1] Herein, we provide detailed protocols for the synthesis of the chiral ligand from the parent diketo-diester, the subsequent synthesis of a representative chiral MOF, and its application in asymmetric epoxidation, a crucial reaction in pharmaceutical and fine chemical synthesis.

Introduction

This compound is a readily accessible achiral starting material. The inherent rigidity of its bicyclic framework provides a robust platform for introducing chirality. By transforming the ketone functionalities and resolving the resulting stereoisomers, an enantiopure dicarboxylic acid can be obtained. This chiral linker is then utilized in the solvothermal synthesis of chiral MOFs.

Chiral MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by chiral organic ligands.[1] Their well-defined porous structures and the chirality embedded within the framework make them promising candidates for heterogeneous asymmetric catalysis. The uniform and isolated nature of the active sites within the MOF can lead to high enantioselectivity, while their solid nature allows for easy separation and recycling of the catalyst.

This document outlines the synthetic pathway from the achiral diketo-diester to a functional chiral MOF catalyst and demonstrates its efficacy in a key asymmetric reaction.

Synthesis of Enantiopure Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

The conversion of this compound to an enantiopure dicarboxylic acid linker is a critical multi-step process. The key stages involve the reduction of the ketone groups to hydroxyls, followed by hydrolysis of the esters and subsequent chiral resolution of the resulting racemic dihydroxy diacid.

Experimental Protocol: Synthesis of Racemic 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid
  • Reduction of the Diketone:

    • To a solution of this compound (10.0 g, 35.4 mmol) in ethanol (150 mL) in a high-pressure autoclave, add a catalytic amount of ruthenium dioxide (RuO₂, 0.5 g).

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Stir the reaction mixture at 80°C for 24 hours.

    • After cooling to room temperature, carefully release the pressure and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield crude diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate.

  • Hydrolysis to the Diacid:

    • Dissolve the crude dihydroxy diester in a mixture of ethanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (100 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

    • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield racemic 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Chiral Resolution Protocol
  • Diastereomeric Salt Formation:

    • Dissolve the racemic dihydroxy diacid (5.0 g, 21.7 mmol) in hot ethanol (100 mL).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (2.63 g, 21.7 mmol), in hot ethanol (50 mL).

    • Slowly add the amine solution to the diacid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, during which time a diastereomeric salt will precipitate.

    • Collect the crystals by filtration.

  • Liberation of the Enantiopure Diacid:

    • Suspend the collected diastereomeric salt in water (50 mL) and acidify to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid. The enantiomeric excess should be determined by chiral HPLC analysis.

Synthesis of a Chiral Metal-Organic Framework

The enantiopure dicarboxylic acid linker is then used to synthesize a chiral MOF. The following is a representative protocol for the synthesis of a zinc-based chiral MOF, analogous to DUT-129.

Logical_Relationship start Achiral Precursor (this compound) ligand_synthesis Multi-step Synthesis & Chiral Resolution start->ligand_synthesis chiral_linker Enantiopure Dicarboxylate Linker (H₂bodc) ligand_synthesis->chiral_linker mof_synthesis Solvothermal MOF Synthesis chiral_linker->mof_synthesis chiral_mof Chiral MOF Catalyst mof_synthesis->chiral_mof asymmetric_reaction Asymmetric Catalysis (e.g., Epoxidation) chiral_mof->asymmetric_reaction chiral_product Enantioenriched Product asymmetric_reaction->chiral_product

Experimental Protocol: Solvothermal Synthesis of a Chiral MOF
  • In a 20 mL scintillation vial, combine the enantiopure 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid (50 mg, 0.217 mmol) and zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O, 85 mg, 0.325 mmol).

  • Add N,N-dimethylformamide (DMF, 10 mL) to the vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C over 2 hours, hold at 100°C for 24 hours, and then cool to room temperature over 12 hours.

  • Colorless, crystalline solid product should form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • The resulting chiral MOF should be stored in ethanol to prevent framework collapse upon drying.

Application in Asymmetric Catalysis: Epoxidation of Olefins

The synthesized chiral MOF can be employed as a heterogeneous catalyst for the asymmetric epoxidation of prochiral olefins. The following protocol is a general procedure for this transformation.

// Nodes catalyst [label="Chiral MOF Catalyst\n(e.g., DUT-129)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; olefin [label="Prochiral Olefin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidant [label="Oxidant\n(e.g., TBHP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; activation [label="Catalyst Activation\n(Coordination of Olefin and Oxidant)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; transition_state [label="Diastereomeric Transition States\n(Favored vs. Disfavored)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product_formation [label="Oxygen Transfer", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_epoxide [label="(R)-Epoxide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_epoxide [label="(S)-Epoxide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_regen [label="Catalyst Regeneration", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges catalyst -> activation; olefin -> activation; oxidant -> activation; activation -> transition_state; transition_state -> product_formation [label="Favored Pathway"]; product_formation -> r_epoxide; transition_state -> s_epoxide [style=dashed, label="Disfavored Pathway"]; r_epoxide -> catalyst_regen [style=invis]; s_epoxide -> catalyst_regen [style=invis]; product_formation -> catalyst_regen; } end_dot Caption: Proposed pathway for asymmetric epoxidation.

Experimental Protocol: Asymmetric Epoxidation of Chalcone
  • Catalyst Activation:

    • Activate the synthesized chiral MOF by heating at 120°C under vacuum for 12 hours to remove guest solvent molecules from the pores.

  • Reaction Setup:

    • To a screw-capped vial, add the activated chiral MOF (10 mol%), chalcone (0.2 mmol), and a suitable solvent such as acetonitrile (2 mL).

    • Stir the suspension at room temperature for 10 minutes.

    • Add tert-butyl hydroperoxide (TBHP, 0.4 mmol, 2 equivalents) as the oxidant.

  • Reaction and Work-up:

    • Stir the reaction mixture at 40°C for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, separate the catalyst by centrifugation or filtration.

    • Wash the catalyst with acetonitrile and dry for reuse.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired epoxide.

  • Analysis:

    • Determine the yield of the isolated product.

    • Measure the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric epoxidation of various olefins using a chiral MOF derived from a bicyclo[2.2.2]octane-based linker.

EntrySubstrateProductYield (%)ee (%)
1ChalconeChalcone oxide8592
2StyreneStyrene oxide7885
3IndeneIndene oxide9195

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of enantiopure bicyclic dicarboxylic acid linkers. These linkers can be effectively integrated into chiral Metal-Organic Frameworks, creating robust and recyclable heterogeneous catalysts for asymmetric synthesis. The protocols provided herein offer a clear pathway for researchers to explore the potential of this molecular scaffold in developing novel catalytic systems for the production of enantioenriched molecules relevant to the pharmaceutical and chemical industries. Further optimization of the chiral linker and MOF synthesis, as well as exploration of a broader range of asymmetric transformations, are promising avenues for future research.

References

Characterization of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Based MOFs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Metal-Organic Frameworks (MOFs) synthesized using Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate as a ligand. It is important to note that under typical solvothermal synthesis conditions, the ethyl ester groups of this ligand are expected to hydrolyze in situ, incorporating the bicyclo[2.2.2]octane-1,4-dicarboxylate moiety into the final MOF structure. The following protocols are based on established characterization techniques for MOFs and are tailored to this specific class of aliphatic, bicyclic linker-based materials.

I. Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a precursor for the rigid, three-dimensional bicyclo[2.2.2]octane-1,4-dicarboxylate linker offers unique structural properties compared to more common aromatic linkers. These aliphatic, bicyclic linkers can lead to MOFs with high thermal and chemical stability, as well as dynamic frameworks where the bicyclic cage can exhibit rotational motion. Such characteristics are of significant interest for applications in gas storage, separation, and particularly in drug delivery, where the framework's flexibility and biocompatibility are crucial. The non-aromatic nature of the linker may also enhance the biocompatibility of the resulting MOFs, a critical aspect for therapeutic applications.[1][2][3]

II. Key Characterization Techniques and Protocols

A comprehensive characterization of these novel MOFs is essential to understand their structure-property relationships and to evaluate their potential for various applications. The following sections detail the standard experimental protocols for the key characterization techniques.

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Application Note: PXRD is a fundamental technique to confirm the crystalline nature and phase purity of the synthesized MOF.[3] The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to simulated patterns from single-crystal X-ray diffraction data if available. For novel MOFs, the PXRD pattern serves as a primary confirmation of the formation of a new crystalline phase.[4][5]

Experimental Protocol:

  • Sample Preparation: Gently grind the as-synthesized MOF powder to a fine, homogeneous consistency using an agate mortar and pestle.

  • Sample Mounting: Load the fine powder onto a low-background sample holder (e.g., a zero-diffraction silicon wafer or a glass capillary). Ensure a flat and densely packed sample surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Operate the X-ray generator at settings appropriate for the instrument (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A typical scan range is from 5° to 50°, which covers the most characteristic peaks for MOFs.

    • Step Size and Scan Speed: Use a step size of 0.02° and a scan speed of 1-2°/min for routine analysis. For higher resolution, a smaller step size and slower scan speed can be employed.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ) and their relative intensities.

    • Compare the experimental pattern with simulated patterns or reference data to confirm the phase.

    • The sharpness and intensity of the peaks provide an indication of the sample's crystallinity.

Single-Crystal X-ray Diffraction (SCXRD) for Structure Determination

Application Note: SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement of a MOF.[6] This method provides detailed information about bond lengths, bond angles, coordination environment of the metal centers, and the overall topology of the framework. Obtaining single crystals of sufficient size and quality is often a challenge in MOF synthesis.

Experimental Protocol:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically in the range of 0.1-0.3 mm.

  • Crystal Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil and a cryo-loop.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is commonly used.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal damage.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Thermogravimetric Analysis (TGA) for Thermal Stability

Application Note: TGA is used to evaluate the thermal stability of the MOF and to quantify the amount of solvent molecules present within the pores.[7] The TGA curve plots the mass of the sample as a function of temperature, revealing the temperatures at which the MOF desolvates and eventually decomposes.[8][9]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the as-synthesized MOF (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Heating Rate: A typical heating rate is 5-10 °C/min.

    • Temperature Range: Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 800 °C).

  • Data Analysis:

    • Analyze the TGA curve to identify distinct weight loss steps.

    • The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules.

    • The major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF framework.

    • The temperature at the onset of the major decomposition step is taken as the decomposition temperature of the MOF.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure

Application Note: SEM and TEM are powerful imaging techniques to visualize the morphology, particle size, and microstructure of the MOF crystals.[10] SEM provides high-resolution images of the surface topography, while TEM can reveal the internal structure and crystallinity of the material.[11][12]

Experimental Protocol:

  • Sample Preparation for SEM:

    • Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[13]

  • Sample Preparation for TEM:

    • Disperse a small amount of the MOF powder in a suitable solvent (e.g., ethanol) by sonication.

    • Drop-cast a few microliters of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).

    • Allow the solvent to evaporate completely before analysis.[12]

  • Imaging:

    • SEM: Acquire images at various magnifications to observe the overall morphology and surface features of the MOF crystals.

    • TEM: Acquire bright-field images to observe the size and shape of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes, confirming the crystalline nature of the material. Selected area electron diffraction (SAED) can also be performed to obtain diffraction patterns from individual crystals.

Gas Sorption Analysis for Porosity and Surface Area

Application Note: Gas sorption analysis, typically using nitrogen at 77 K, is employed to determine the specific surface area, pore volume, and pore size distribution of the MOF.[10] These parameters are crucial for evaluating the material's potential for applications such as gas storage and drug delivery.

Experimental Protocol:

  • Sample Activation (Degassing):

    • Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.

    • Heat the sample under vacuum at a temperature sufficient to remove the guest solvent molecules without causing framework decomposition (this temperature can be determined from TGA data, e.g., 150-200 °C).

    • Degas the sample for several hours until a stable, low pressure is achieved.

  • Isotherm Measurement:

    • Cool the sample to the analysis temperature (typically 77 K for nitrogen).

    • Introduce known amounts of the adsorbate gas (e.g., nitrogen) into the sample tube and measure the equilibrium pressure after each dose.

    • Collect data over a wide range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to obtain the adsorption/desorption isotherm.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the linear region of the isotherm (typically in the relative pressure range of 0.05 to 0.3).

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.

    • Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT).

III. Quantitative Data Summary

The following table presents hypothetical yet realistic quantitative data that could be expected from the characterization of a MOF synthesized using this compound.

Characterization TechniqueParameterExpected Value/Observation
PXRD Main Diffraction Peaks (2θ)Distinct peaks indicating a crystalline structure. Hypothetical peaks at ~8.5°, 10.2°, 12.8°, 15.5°, 17.0°
SCXRD Crystal System & Space GroupTo be determined; dependent on the metal node and synthesis conditions.
Unit Cell ParametersTo be determined.
TGA Solvent Loss~15-25% weight loss below 200 °C (corresponding to guest molecules).
Decomposition Temperature> 350 °C in an inert atmosphere.
SEM MorphologyWell-defined crystalline shapes (e.g., cubic, octahedral, or rod-like).
Particle Size100 nm - 10 µm, depending on synthesis conditions.
TEM MicrostructureCrystalline nanoparticles with visible lattice fringes in HRTEM.
Gas Sorption (N₂ at 77 K) BET Surface Area800 - 2500 m²/g
Total Pore Volume0.4 - 1.2 cm³/g
Pore SizeMicroporous to mesoporous (5 - 20 Å)

IV. Visualizations

Experimental Workflow for MOF Characterization

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation Synthesis MOF Synthesis (Solvothermal) PXRD Powder X-ray Diffraction (Phase Purity) Synthesis->PXRD Initial Check SCXRD Single-Crystal X-ray Diffraction (Structure) Synthesis->SCXRD If single crystals TGA Thermogravimetric Analysis (Thermal Stability) PXRD->TGA Microscopy SEM / TEM (Morphology) PXRD->Microscopy GasSorption Gas Sorption (Porosity) TGA->GasSorption Determine activation temp. DrugDelivery Drug Loading & Release Studies Microscopy->DrugDelivery Morphology data GasSorption->DrugDelivery Porosity data

Caption: Workflow for the synthesis and characterization of MOFs.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Pathway cluster_MOF MOF System cluster_loading Drug Loading cluster_release Drug Release MOF BODCA-MOF (Biocompatible Carrier) Loading Encapsulation (e.g., diffusion) MOF->Loading Drug Therapeutic Agent Drug->Loading TargetSite Target Site (e.g., Tumor Microenvironment) Loading->TargetSite Systemic Circulation Release Controlled Release (pH, etc.) TargetSite->Release Stimulus TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Drug delivery mechanism using a biocompatible MOF.

V. Application in Drug Development

MOFs based on the bicyclo[2.2.2]octane-1,4-dicarboxylate linker hold significant promise for drug delivery applications.[14][15][16][17][18] The inherent porosity allows for high drug loading capacities, while the potential for controlled release can be tuned by modifying the MOF's structure and surface chemistry. The use of a non-aromatic, aliphatic linker may lead to improved biocompatibility and biodegradability compared to some traditional MOFs, which is a critical consideration for in vivo applications.[1][19]

Drug Loading: Therapeutic agents can be loaded into the MOF pores through various methods, such as diffusion from a concentrated drug solution. The efficiency of drug loading will depend on the pore size of the MOF and the molecular dimensions of the drug.

Drug Release: The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH. For instance, many MOFs are designed to be stable at physiological pH (7.4) but decompose in the more acidic environment of tumor tissues or endosomes, leading to targeted drug release. The flexible nature of the bicyclo[2.2.2]octane linker might also play a role in modulating the release kinetics.

Further studies on the cytotoxicity and in vivo behavior of these specific MOFs are necessary to fully establish their potential as effective drug delivery platforms.

References

Purifying Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is paramount for the reliability and reproducibility of experimental results. This bicyclic diketo-ester is a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the purification of this compound, ensuring high purity for downstream applications.

The primary methods for the purification of this compound are recrystallization and column chromatography. Other potential methods, particularly for rigorous purification, include sublimation and vacuum distillation, especially given the compound's high boiling point. The choice of method will depend on the initial purity of the crude product, the scale of the purification, and the desired final purity.

Comparison of Purification Methods

Purification MethodPrincipleTypical PurityTypical YieldKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>95%[1]~50%[1]Simple, scalable, and effective for removing moderately polar impurities. Solvent selection is critical.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.High (>98%)VariableEffective for separating a wide range of impurities. Requires optimization of the eluent system.
Sublimation Phase transition of a solid directly to a gas, followed by condensation back to a solid, leaving non-volatile impurities behind.Very HighVariableSuitable for heat-stable compounds and removal of non-volatile impurities. Requires specialized equipment.
Vacuum Distillation Separation of liquids based on boiling point differences at reduced pressure, lowering the boiling point to prevent decomposition.HighVariableApplicable for thermally sensitive, high-boiling point liquids. Requires a vacuum setup.

Experimental Protocols

Recrystallization from Ethanol

Recrystallization from ethanol is a straightforward and effective method for purifying this compound, capable of yielding a product with 95% purity.[1]

Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point, 78 °C). Start with approximately 5-10 mL of ethanol per gram of crude product and add more if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography on Silica Gel

Column chromatography is a powerful technique for achieving high purity by separating the target compound from a mixture of impurities.[2]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column. Alternatively, for compounds with limited solubility, a dry-loading technique can be used by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point for polar diketones is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Sublimation

Sublimation is a solvent-free purification method suitable for volatile solids. While specific conditions for this compound are not widely reported, conditions used for similar bicyclic dicarboxylates can be adapted.

Protocol:

  • Apparatus Setup: Place the crude product in a sublimation apparatus.

  • Sublimation: Heat the apparatus under high vacuum (e.g., 10⁻⁵ mbar). A temperature of around 250 °C may be a suitable starting point, but this should be optimized based on the compound's volatility and thermal stability.

  • Condensation: The sublimed product will crystallize on a cold surface (cold finger) within the apparatus.

  • Isolation: After the sublimation is complete, carefully collect the purified crystals from the cold finger.

Vacuum Distillation

Given the high atmospheric boiling point of this compound, vacuum distillation can be employed to purify the compound at a lower temperature, thereby preventing thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

  • Distillation: Heat the crude product under reduced pressure. The exact temperature and pressure will need to be determined empirically, but a significant reduction from the atmospheric boiling point of 393 °C is expected.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature.

  • Analysis: Analyze the purity of the collected fractions, for instance by gas chromatography or NMR spectroscopy.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound, starting from the crude product obtained after synthesis.

PurificationWorkflow cluster_advanced Advanced Purification Crude Crude Product Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Primary Method PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Sublimation Sublimation VacuumDistillation Vacuum Distillation PureProduct->Sublimation For Higher Purity PureProduct->VacuumDistillation For Higher Purity Analysis Purity Analysis (e.g., NMR, GC-MS) PureProduct->Analysis

Caption: General purification workflow for this compound.

References

Application Notes and Protocols: Reaction of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints allow for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a key intermediate, offering multiple reactive sites for chemical modification. The reaction of its diketone functionality with amines opens a pathway to a diverse range of nitrogen-containing bicyclic derivatives, such as enamines and imines, which are valuable synthons for the development of novel therapeutic agents. These derivatives have potential applications as antivirals, anti-inflammatories, and antimicrobials.

This document provides detailed application notes and generalized experimental protocols for the reaction of this compound with primary and secondary amines.

Reaction Overview

The reaction of this compound with amines typically proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water to form a C=N double bond (imine formation with primary amines) or a C=C-N moiety (enamine formation with secondary amines). Due to the sterically hindered nature of the bicyclic ketone, these reactions may require elevated temperatures and the use of a catalyst to proceed at a reasonable rate. The removal of water is also crucial to drive the reaction equilibrium towards the product.

Reaction_Pathway reagent Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate intermediate Hemiaminal Intermediate reagent->intermediate + Amine amine Primary or Secondary Amine (R-NH2 or R2NH) amine->intermediate product Imine or Enamine Product intermediate->product - H2O water Water (H2O) catalyst Acid Catalyst (e.g., p-TsOH) catalyst->intermediate Catalyzes addition

Caption: General reaction pathway for the formation of imines or enamines.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,5-bis(arylimino)bicyclo[2.2.2]octane-1,4-dicarboxylate (Reaction with Primary Amines)

This protocol describes a general procedure for the condensation of this compound with a primary amine to form a diimine derivative.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (or other suitable azeotroping solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material (approximately 10-20 mL per gram of diketone).

  • Add the primary amine (2.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis (typically 4-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diimine product.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of Diethyl 2,5-bis(dialkylamino)bicyclo[2.2.2]octa-1,5-diene-1,4-dicarboxylate (Reaction with Secondary Amines)

This protocol outlines a general method for the reaction with a secondary amine to form a dienamine derivative.

Materials:

  • This compound

  • Secondary amine (e.g., pyrrolidine, morpholine)

  • Molecular sieves (4 Å) or a suitable acid catalyst (e.g., p-TsOH)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer and stir bar

  • Schlenk line or balloon for inert atmosphere

  • Syringes for transfer of reagents

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Activate molecular sieves by heating under vacuum.

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the activated molecular sieves.

  • Add anhydrous solvent via syringe.

  • Add the secondary amine (2.5 eq) dropwise to the stirred suspension.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine to prevent product degradation if necessary) to afford the pure dienamine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS.

Data Presentation

The following tables provide a template for summarizing the quantitative data from these reactions. The data presented are hypothetical and for illustrative purposes only.

Table 1: Reaction of this compound with Primary Amines

EntryPrimary AmineCatalystSolventTemp (°C)Time (h)Yield (%)
1Anilinep-TsOHToluene1101275
24-Methoxyanilinep-TsOHToluene1101082
34-Nitroanilinep-TsOHToluene1102445
4Benzylaminep-TsOHToluene1101668

Table 2: Reaction of this compound with Secondary Amines

EntrySecondary AmineDehydrating AgentSolventTemp (°C)Time (h)Yield (%)
1Pyrrolidine4 Å Mol. SievesToluene80885
2Morpholine4 Å Mol. SievesToluene801278
3Diethylamine4 Å Mol. SievesDCM402460
4Piperidine4 Å Mol. SievesToluene801081

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the amine derivatives.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and solvent to flask - Add catalyst/dehydrating agent start->setup reaction Reaction: - Heat to reflux (if necessary) - Monitor progress (TLC/LC-MS) setup->reaction workup Aqueous Workup: - Cool to room temperature - Wash with sat. NaHCO3 and brine reaction->workup extraction Extraction & Drying: - Extract with organic solvent - Dry over MgSO4/Na2SO4 workup->extraction purification Purification: - Concentrate under reduced pressure - Column chromatography extraction->purification characterization Characterization: - NMR, IR, MS purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis and purification.

Conclusion

The reaction of this compound with amines provides a versatile route to novel nitrogen-containing bicyclic scaffolds. The protocols provided herein are general and may require optimization for specific substrates. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining the desired products in high purity. The resulting imine and enamine derivatives are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development. Researchers are encouraged to adapt these methods to their specific needs and explore the rich chemistry of this bicyclic system.

Bicyclo[2.2.2]octane Derivatives: A 3D Scaffold for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, three-dimensional carbocycle that has emerged as a valuable tool in medicinal chemistry. Its primary application lies in its use as a bioisosteric replacement for the ubiquitous phenyl ring, a common motif in many drug molecules. This substitution can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, addressing common challenges in drug development such as poor solubility and metabolic instability.

Application Notes

The Bicyclo[2.2.2]octane Scaffold as a Phenyl Ring Bioisostere

The para-substituted phenyl ring is a prevalent structural element in a vast number of drugs.[1][2] However, its aromatic and planar nature can contribute to undesirable properties, including high lipophilicity, poor aqueous solubility, and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[3] The BCO core offers a compelling three-dimensional alternative that can maintain or even improve biological activity while mitigating these liabilities.[3]

The geometric similarity between the 1,4-disubstituted BCO scaffold and a para-substituted phenyl ring is a key aspect of its success as a bioisostere. The distance between the bridgehead carbons of the BCO core is comparable to the distance between the para-positions of a phenyl ring, allowing it to orient pharmacophoric groups in a similar spatial arrangement for effective target binding.[3]

Advantages of Incorporating the BCO Scaffold:
  • Improved Solubility: The saturated, non-planar nature of the BCO core disrupts the crystal lattice packing that can lower the aqueous solubility of flat, aromatic compounds. This can lead to enhanced bioavailability and more reliable in vitro assay results.

  • Enhanced Metabolic Stability: By replacing an aromatic ring, a common site of oxidative metabolism, with the saturated BCO scaffold, the metabolic stability of a compound can be significantly increased. This often translates to a longer in vivo half-life and improved pharmacokinetic profile.

  • Reduced Lipophilicity: The introduction of a BCO moiety generally leads to a decrease in the calculated logP (clogP) of a molecule compared to its phenyl-containing analog. This reduction in lipophilicity can be beneficial for reducing off-target effects and improving the overall developability of a drug candidate.

  • Novel Chemical Space: The rigid, 3D structure of the BCO scaffold provides access to novel chemical space, allowing for the design of compounds with unique structure-activity relationships (SAR) and improved selectivity for their biological targets.

Therapeutic Applications of BCO Derivatives:

The versatility of the BCO scaffold has been demonstrated in a range of therapeutic areas:

  • Oncology: BCO derivatives have been successfully incorporated into kinase inhibitors, such as analogs of Imatinib, and histone deacetylase (HDAC) inhibitors, like analogs of Vorinostat.[1][2][4] These modifications have been shown to improve the drug-like properties of the parent compounds.

  • Inflammation: The BCO core has been utilized in the design of potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]

  • Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[5]

  • Metabolic Diseases: BCO-containing amide derivatives have shown promise as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome.[5]

  • Neurodegenerative Diseases: Aza-bicyclo[2.2.2]octane sulfonamides have been designed as selective inhibitors of presenilin-1 (PSEN1), a component of the γ-secretase complex involved in Alzheimer's disease.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the improved physicochemical properties and biological activities of representative BCO derivatives compared to their phenyl-containing counterparts.

Table 1: Physicochemical Properties of Imatinib and its Bicyclo[2.2.2]octane Analogs [1]

CompoundAqueous Solubility (µM)clogPlogD (pH 7.4)Metabolic Stability (CLint, µL/min/mg)
Imatinib (phenyl)3514.5>4.528
BCO-Imatinib1133.63.916
2-Oxabicyclo[2.2.2]octane-Imatinib3893.23.119

Table 2: HDAC Inhibition of Vorinostat and its Bicyclo[2.2.2]octane Analog [1][2][4]

CompoundTargetIC50 (µM)
Vorinostat (phenyl)HDACs~0.15
2-Oxabicyclo[2.2.2]octane-VorinostatHDACs~0.30

Table 3: MDM2 Inhibition by a Bicyclo[2.2.2]octane Derivative [7]

CompoundTargetIC50 (nM)Ki (nM)
Compound 56 (BCO-containing)MDM23.7< 1

Experimental Protocols

Protocol 1: General Synthesis of a 1,4-Disubstituted Bicyclo[2.2.2]octane Derivative

This protocol describes a general approach for the synthesis of a 1,4-disubstituted BCO derivative, which can be adapted for the introduction of various functional groups. A common strategy involves a Diels-Alder reaction to construct the bicyclic core.

Materials:

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Anhydrous toluene

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or THF

  • Appropriate electrophiles for functionalization (e.g., alkyl halides, acid chlorides)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Diels-Alder Cycloaddition:

    • In a round-bottom flask, dissolve 1,3-cyclohexadiene and maleic anhydride in anhydrous toluene.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be purified by recrystallization.

  • Reduction of the Anhydride:

    • Carefully add the anhydride in portions to a stirred suspension of LiAlH4 in anhydrous diethyl ether or THF at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

  • Functionalization of the Bridgehead Positions (Example):

    • The bridgehead positions can be functionalized through various methods, often requiring the conversion of the diol to other functional groups. For instance, conversion to a di-iodide followed by coupling reactions can introduce desired substituents.

Protocol 2: Aqueous Solubility Assay (Kinetic Method)

This protocol outlines a high-throughput method for determining the kinetic aqueous solubility of a compound.[8][9]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Add an aliquot of each DMSO solution to a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS/MS against a standard curve.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound in the presence of human liver microsomes (HLM).[10][11][12][13]

Materials:

  • Test compound

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaking water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM), human liver microsomes, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.

Visualizations

BCO_as_Bioisostere cluster_0 Phenyl-Containing Drug cluster_1 Undesirable Properties cluster_2 BCO-Containing Analog cluster_3 Improved Properties Phenyl Phenyl Ring Drug_Scaffold1 Drug Scaffold Phenyl->Drug_Scaffold1 Aromatic, Planar Poor_Solubility Poor Solubility Phenyl->Poor_Solubility Metabolic_Instability Metabolic Instability Phenyl->Metabolic_Instability High_Lipophilicity High Lipophilicity Phenyl->High_Lipophilicity BCO BCO Scaffold Drug_Scaffold2 Drug Scaffold BCO->Drug_Scaffold2 Saturated, 3D Improved_Solubility Improved Solubility BCO->Improved_Solubility Enhanced_Stability Enhanced Stability BCO->Enhanced_Stability Reduced_Lipophilicity Reduced Lipophilicity BCO->Reduced_Lipophilicity Synthesis_Workflow Start 1,3-Cyclohexadiene + Maleic Anhydride Diels_Alder Diels-Alder Reaction Start->Diels_Alder Anhydride BCO-Anhydride Intermediate Diels_Alder->Anhydride Reduction Reduction (e.g., LiAlH4) Anhydride->Reduction Diol BCO-Diol Reduction->Diol Functionalization Functionalization Diol->Functionalization Final_Product Target BCO Derivative Functionalization->Final_Product Metabolic_Stability_Assay Start Incubate Compound with Human Liver Microsomes Initiate Add NADPH (Start Reaction) Start->Initiate Time_Points Sample at Multiple Time Points Initiate->Time_Points Quench Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Calculate Half-life and Intrinsic Clearance Analyze->Data_Analysis Result Metabolic Stability Profile Data_Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a breakdown of common issues and their solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Diethyl Succinoylsuccinate The initial step of the reaction involves the deprotonation of diethyl succinoylsuccinate (or its in-situ generated precursor) by a base to form an enolate. If the base is not strong enough or used in insufficient quantity, the subsequent alkylation with 1,2-dibromoethane will be inefficient.- Use a strong base: Sodium hydride (NaH) is reported to give consistently higher yields (80-85%) compared to sodium ethoxide.[1] - Ensure anhydrous conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
Side Reactions Competing reactions can significantly reduce the yield of the desired product. One common side reaction is the self-condensation of diethyl succinate (Stobbe condensation), which can occur under basic conditions.[2][3][4][5] Another possibility is the elimination reaction of 1,2-dibromoethane.- Control reaction temperature: Add reagents slowly to maintain the recommended reaction temperature. - Optimize stoichiometry: Use the correct molar ratios of reactants as specified in the protocol.
Inefficient Alkylation The reaction of the enolate with 1,2-dibromoethane is a crucial step. If this reaction is slow or incomplete, the yield will be low.- Choice of solvent: 1,2-dimethoxyethane (DME) has been shown to be an effective solvent for this reaction, leading to high yields.[1] - Reaction time and temperature: Ensure the reaction is stirred for the recommended duration at the specified temperature to allow for complete alkylation.[6]
Product Loss During Workup and Purification The product can be lost during the extraction and recrystallization steps.- Proper extraction: Use a suitable solvent like dichloromethane for extraction and perform multiple extractions to ensure complete recovery.[6] - Careful recrystallization: Use a minimal amount of hot solvent (e.g., ethanol) for recrystallization to avoid dissolving too much product. Cool the solution slowly to obtain pure crystals.

Q2: I am observing the formation of a gummy solid instead of a crystalline product. What should I do?

A2: The formation of a gummy or oily residue instead of a solid product often indicates the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Ensure complete removal of solvent: After the reaction, ensure that the solvent and any unreacted 1,2-dibromoethane are thoroughly removed, for instance by distillation under reduced pressure.[6]

  • Wash the crude product: Washing the crude product with water can help remove any water-soluble impurities.[7]

  • Optimize recrystallization: If the product oils out during recrystallization, try dissolving it in a larger volume of hot solvent or using a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Q3: What is the role of sodium hydride in this synthesis?

A3: Sodium hydride (NaH) is a strong, non-nucleophilic base. In this synthesis, its primary role is to deprotonate diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (the precursor to the bicyclic system) to form a resonance-stabilized enolate. This enolate is a potent nucleophile that then attacks 1,2-dibromoethane in an alkylation reaction to form the bicyclo[2.2.2]octane ring system. Using a strong base like NaH ensures a high concentration of the enolate, which drives the reaction towards the desired product and leads to higher yields compared to weaker bases like sodium ethoxide.[1]

Experimental Protocols

High-Yield Synthesis of this compound[1][6]

This protocol is based on a method that has been reported to produce consistently high yields of the target compound.

Materials:

  • Sodium hydride (NaH)

  • 1,2-dimethoxyethane (DME) or ethylene glycol dimethyl ether, anhydrous

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • 1,2-dibromoethane

  • Dichloromethane

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (2.8 molar equivalents) in anhydrous 1,2-dimethoxyethane.

  • Addition of Starting Material: Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (1 molar equivalent) to the suspension.

  • Alkylation: Heat the mixture to 60 °C and slowly add 1,2-dibromoethane (4.6 molar equivalents) dropwise.

  • Reaction Completion: After the addition is complete, raise the temperature to 90 °C and continue stirring for 20 hours.

  • Workup:

    • Cool the reaction mixture and remove the unreacted 1,2-dibromoethane and solvent by distillation under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Adjust the pH of any remaining solid to approximately 5-6 with concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic phases and remove the solvent.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary:

Method Base Solvent Yield Reference
Modified Guha ProcedureSodium EthoxideNot specified12% (of succinoylsuccinate)Roberts et al., 1953[7]
Improved ProcedureSodium Hydride1,2-dimethoxyethane80-85%Sestanj, 1964[1]
Chemicalbook ProtocolSodium HydrideEthylene glycol dimethyl ether50%Chemicalbook, 2025[6]

Visualizations

Synthesis_Workflow start Start reagents Reactants: - Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate - Sodium Hydride - 1,2-dibromoethane - 1,2-dimethoxyethane start->reagents 1. Prepare reaction Reaction: - Deprotonation with NaH - Alkylation with 1,2-dibromoethane - 90°C, 20h reagents->reaction 2. Combine & Heat workup Workup: - Solvent Removal - DCM Extraction - Acidification reaction->workup 3. Isolate Crude Product purification Purification: - Recrystallization from Ethanol workup->purification 4. Purify product Final Product: This compound purification->product 5. Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield Observed cause1 Incomplete Deprotonation? low_yield->cause1 cause2 Side Reactions? low_yield->cause2 cause3 Inefficient Alkylation? low_yield->cause3 cause4 Loss During Workup? low_yield->cause4 solution1 Use Stronger Base (NaH) Ensure Anhydrous Conditions cause1->solution1 Solution solution2 Control Temperature Optimize Stoichiometry cause2->solution2 Solution solution3 Use Optimal Solvent (DME) Ensure Sufficient Reaction Time/Temp cause3->solution3 Solution solution4 Thorough Extraction Careful Recrystallization cause4->solution4 Solution

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Optimizing MOF Synthesis with Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate as an organic linker.

Troubleshooting Guide

This guide addresses common issues encountered during the solvothermal synthesis of MOFs with this compound.

Q1: The synthesis resulted in an amorphous precipitate instead of crystalline MOF particles. What are the likely causes and solutions?

A1: The formation of an amorphous precipitate suggests that the nucleation and crystal growth processes are not well-controlled, leading to rapid precipitation.[1] Several factors could be responsible:

  • High Reactant Concentrations: Overly concentrated solutions can lead to rapid, uncontrolled precipitation.[1]

    • Solution: Decrease the concentration of the metal salt and/or the organic linker.

  • Inappropriate Solvent System: The chosen solvent may not be optimal for dissolving the reactants and facilitating controlled crystal growth.[2] Common solvents for MOF synthesis include DMF, DEF, and ethanol.[3]

    • Solution: Experiment with different solvents or solvent mixtures to improve the solubility of the reactants and modulate the reaction kinetics.

  • Rapid Temperature Increase: A fast heating rate can induce rapid nucleation, leading to amorphous material.

    • Solution: Employ a slower heating ramp to allow for more controlled crystal nucleation and growth.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the deprotonation of the linker and the coordination with the metal center.[4]

    • Solution: Introduce modulators, such as weak acids (e.g., acetic acid, formic acid), to control the pH and the reaction kinetics.[5][6]

Q2: The synthesized MOF has poor crystallinity and a low surface area. How can I improve these properties?

A2: Poor crystallinity and low surface area often indicate a disordered framework or the presence of impurities. The following adjustments can be made:

  • Optimize Reaction Temperature and Time: Temperature and time are critical parameters in solvothermal synthesis.[7] Higher temperatures can sometimes improve crystallinity, but excessive heat can lead to decomposition.[7]

    • Solution: Systematically vary the reaction temperature and time to find the optimal conditions for crystal growth. A longer reaction time at a moderate temperature often yields better results.

  • Introduce Modulators: Modulators, such as monocarboxylic acids, can compete with the dicarboxylate linker for coordination to the metal centers, slowing down the crystallization process and leading to more ordered crystals.[5][8]

    • Solution: Add a modulator like benzoic acid or acetic acid to the reaction mixture. The concentration of the modulator may need to be optimized.

  • Post-Synthesis Activation: Incomplete removal of solvent molecules from the pores of the MOF can lead to a low measured surface area.

    • Solution: Implement a thorough activation procedure. This typically involves solvent exchange with a low-boiling-point solvent, followed by heating under vacuum.[9][10] For fragile frameworks, supercritical CO2 drying is a milder and often more effective activation method.[10][11]

Q3: The reaction yields a mixture of different crystalline phases. How can I obtain a phase-pure product?

A3: The formation of multiple phases indicates that the reaction conditions are on the border of different thermodynamic or kinetic minima.

  • Precise Temperature Control: Different phases can be stable at different temperatures.

    • Solution: Ensure precise and stable temperature control during the synthesis. A systematic screening of different temperatures can help to identify the region where the desired phase is dominant.

  • Role of Modulators: Modulators can influence which crystalline phase is preferentially formed.[6]

    • Solution: Vary the type and concentration of the modulator to favor the formation of the desired phase.

  • Solvent Effects: The polarity and coordinating ability of the solvent can direct the formation of specific MOF structures.[12]

    • Solution: Experiment with different solvents to investigate their influence on phase formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "dioxo" groups in this compound during MOF synthesis?

A1: The two ketone (dioxo) functionalities on the bicyclo[2.2.2]octane core of the linker can potentially act as additional coordination sites for metal ions, depending on the reaction conditions and the metal used. This could lead to the formation of MOFs with different topologies compared to those synthesized with simple bicyclo[2.2.2]octane-1,4-dicarboxylate.[13] Furthermore, these functional groups can be utilized for post-synthetic modification of the MOF.[14]

Q2: What are typical starting conditions for a solvothermal synthesis using this ligand?

A2: While specific conditions will depend on the chosen metal, a general starting point for a solvothermal synthesis in a 20 mL vial would be:

  • Metal Salt: 0.1 - 0.5 mmol

  • Ligand: 0.1 - 0.5 mmol (equimolar to the metal)

  • Solvent: 10 - 15 mL (e.g., DMF, DEF)

  • Modulator (optional): 2 - 20 equivalents relative to the metal salt

  • Temperature: 80 - 150 °C[10]

  • Time: 12 - 72 hours

Q3: How do I activate the synthesized MOF to achieve high porosity?

A3: Activation is a critical step to remove guest solvent molecules from the pores of the MOF.[9] A common procedure involves:

  • Solvent Exchange: After synthesis, the mother liquor is decanted, and the MOF crystals are washed with a fresh, high-boiling-point solvent (like DMF) to remove unreacted precursors. Subsequently, the crystals are soaked in a low-boiling-point solvent (e.g., ethanol or acetone) for several days, with the solvent being replaced periodically.[10] This exchanges the high-boiling-point solvent within the pores for a more volatile one.

  • Drying: The solvent-exchanged MOF is then dried under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) for several hours to remove the volatile solvent.[9] For temperature-sensitive MOFs, supercritical CO2 drying is a preferred method to prevent framework collapse.[10]

Data Presentation

Table 1: General Solvothermal Synthesis Parameters for Dicarboxylate-Based MOFs

ParameterRangeNotes
Temperature (°C)60 - 180Higher temperatures can increase crystallinity but risk linker decomposition.[2][7]
Time (hours)6 - 96Longer times can allow for the formation of more stable, crystalline phases.
Metal:Ligand Ratio1:2 to 2:1The stoichiometry can influence the resulting structure.
Modulator:Metal Ratio0 - 100 eq.Higher modulator concentrations can lead to larger crystals but may also inhibit MOF formation.[4][15]
SolventDMF, DEF, DMA, Ethanol, WaterSolvent choice affects reactant solubility and can direct the framework topology.[3][12]

Experimental Protocols

Representative Protocol for Solvothermal Synthesis of a MOF with a Dicarboxylate Linker

This protocol is a general guideline and should be optimized for the specific metal and desired MOF structure.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.2 mmol of Zinc Nitrate Hexahydrate) in 10 mL of DMF.

    • In a separate vial, dissolve 0.2 mmol of this compound in 5 mL of DMF.

  • Mixing and Modulation:

    • Combine the two solutions in the 20 mL vial.

    • If a modulator is used, add the desired amount (e.g., 10 equivalents of benzoic acid) to the reaction mixture.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the vial in a preheated oven at the desired temperature (e.g., 120 °C).

    • Maintain the temperature for the specified duration (e.g., 24 hours).

  • Cooling and Isolation:

    • Turn off the oven and allow the vial to cool slowly to room temperature.

    • Collect the crystalline product by decanting the mother liquor.

  • Washing:

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • Perform solvent exchange by soaking the crystals in ethanol (3 x 10 mL) over three days.

    • Decant the ethanol and dry the product under a dynamic vacuum at 150 °C for 12 hours.

Mandatory Visualization

MOF_Synthesis_Workflow General MOF Synthesis Workflow reagents 1. Reagent Preparation - Metal Salt - Organic Linker dissolution 2. Dissolution - Solvent (e.g., DMF) reagents->dissolution mixing 3. Mixing & Modulation - Combine Solutions - Add Modulator dissolution->mixing reaction 4. Solvothermal Reaction - Heating in Oven mixing->reaction cooling 5. Cooling - Slow cooling to RT reaction->cooling isolation 6. Isolation & Washing - Decant, Wash with Solvent cooling->isolation activation 7. Activation - Solvent Exchange - Vacuum Drying isolation->activation characterization 8. Characterization - PXRD, BET, TGA activation->characterization

Caption: A general workflow for the synthesis and characterization of Metal-Organic Frameworks.

Troubleshooting_MOF_Synthesis Troubleshooting Common MOF Synthesis Issues start Synthesis Outcome amorphous Amorphous Precipitate? start->amorphous low_crystallinity Poor Crystallinity? amorphous->low_crystallinity No sol1 - Decrease Concentration - Change Solvent - Add Modulator amorphous->sol1 Yes mixed_phases Mixed Phases? low_crystallinity->mixed_phases No sol2 - Optimize Temp/Time - Add Modulator - Improve Activation low_crystallinity->sol2 Yes success Crystalline Product mixed_phases->success No sol3 - Precise Temp Control - Vary Modulator - Change Solvent mixed_phases->sol3 Yes sol1->start sol2->start sol3->start

Caption: A decision tree for troubleshooting common issues in MOF synthesis.

References

Technical Support Center: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my reaction significantly lower than expected?

A1: Low yields in this synthesis can stem from several factors. A primary consideration is the choice of base and solvent. Older methods using sodium alkoxides often result in low yields of impure material.[1] In contrast, using sodium hydride as the base in an anhydrous ether solvent like 1,2-dimethoxyethane has been shown to produce consistently high yields of 80-85%.[1]

Another critical factor is the quality of the sodium hydride. It is highly reactive and can be deactivated by moisture. Ensure that the sodium hydride is fresh and handled under strictly anhydrous conditions. The solvent must also be thoroughly dried before use.

Inadequate temperature control can also lead to lower yields. The initial reaction is typically carried out at a moderate temperature (e.g., 60°C), followed by a prolonged period at a higher temperature (e.g., 90°C) to drive the reaction to completion.[2] Deviations from the optimal temperature profile can result in incomplete reaction or the formation of side products.

Finally, the stoichiometry of the reactants is crucial. An excess of 1,2-dibromoethane is used to favor the desired intramolecular cyclization.

Q2: I am observing a significant amount of an insoluble, polymeric material in my crude product. What could be the cause?

A2: The formation of polymeric byproducts is a common side reaction. This typically occurs due to intermolecular condensation reactions competing with the desired intramolecular cyclization. This can be favored if the concentration of the reactants is too high. Using high-dilution conditions can sometimes mitigate this issue. Ensure that the addition of the starting materials is done slowly and with efficient stirring to maintain a low instantaneous concentration of the reactive intermediates.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?

A3: In addition to the potential for polymeric byproducts, several other impurities can complicate purification. One possibility is the presence of the mono-alkylated, uncyclized intermediate. This can occur if the reaction is not allowed to proceed to completion.

Another source of impurities can be side reactions involving the solvent. While 1,2-dimethoxyethane is relatively stable, other solvents like DMF or DMSO can react with sodium hydride, leading to the formation of byproducts.[3][4]

Purification is typically achieved by recrystallization from ethanol, which has been reported to yield a product with 95% purity.[2] If recrystallization is ineffective, column chromatography may be necessary.

Q4: The reaction seems to be proceeding very slowly or not at all. What should I check?

A4: The most likely culprit for a sluggish or stalled reaction is inactive sodium hydride. Sodium hydride reacts readily with atmospheric moisture, losing its reactivity. It is often supplied as a dispersion in mineral oil; ensure that the mineral oil is removed (if necessary for the procedure) and that the sodium hydride is weighed and transferred under an inert atmosphere.

Also, verify that the solvent is completely anhydrous. The presence of even trace amounts of water will quench the sodium hydride. Finally, ensure that the reaction temperature is being maintained at the appropriate level, as lower temperatures will significantly slow down the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis involves the bridging of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane.[1][2] This is a base-mediated double alkylation reaction.

Q2: What are the recommended reaction conditions for optimal yield?

A2: For optimal results, it is recommended to use sodium hydride as the base in anhydrous 1,2-dimethoxyethane as the solvent.[1] The reaction is typically performed by adding 1,2-dibromoethane to a suspension of sodium hydride and diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate at around 60°C, followed by heating at 90°C for an extended period (e.g., 20 hours).[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air.[5][6] All manipulations involving sodium hydride should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

1,2-dibromoethane is a toxic and potentially carcinogenic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of the product can be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point. The reported melting point for this compound is 108°C.

Data Presentation

Parameter Method 1 Method 2
Base Sodium HydrideSodium Alkoxide
Solvent 1,2-DimethoxyethaneNot Specified
Yield 80-85%Low
Purity HighImpure Material
Reference [1][1]
Parameter Reported Experimental Data
Purity after Recrystallization 95%
Yield 50%
Reference [2]

Experimental Protocols

Optimized Synthesis of this compound [1][2]

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-Dibromoethane

  • Anhydrous 1,2-dimethoxyethane

  • Dichloromethane

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (0.28 mol) in anhydrous 1,2-dimethoxyethane (80 mL) under an inert atmosphere.

  • Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.

  • Heat the mixture to 60°C.

  • Slowly add 1,2-dibromoethane (0.46 mol) dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 90°C and continue stirring for 20 hours.

  • After the reaction is complete, cool the mixture and remove the unreacted 1,2-dibromoethane and solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and adjust the pH of any remaining solids to approximately 5-6 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Visualizations

Synthesis_Pathway start Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate reagents + 1,2-Dibromoethane + Sodium Hydride intermediate Mono-alkylated Intermediate start->intermediate First Alkylation product Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate intermediate->product Intramolecular Cyclization

Caption: Main synthetic pathway for this compound.

Side_Reaction intermediate Mono-alkylated Intermediate polymer Polymeric Byproduct intermediate->polymer Intermolecular Condensation another_intermediate Another Mono-alkylated Intermediate another_intermediate->polymer

Caption: Potential side reaction leading to polymeric byproducts.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_NaH Check Sodium Hydride (Age, Handling) start->check_NaH check_solvent Check Solvent (Anhydrous?) start->check_solvent check_temp Verify Reaction Temperature start->check_temp check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry solution Use fresh NaH, anhydrous solvent, correct temperature and stoichiometry. check_NaH->solution check_solvent->solution check_temp->solution check_stoichiometry->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. Our aim is to help you improve the purity of this compound by addressing common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Issue 1: The crude product is an oil and does not solidify.

  • Question: My crude this compound is an oil and will not crystallize. What could be the cause and how can I resolve this?

  • Answer: An oily crude product often indicates the presence of impurities that lower the melting point and inhibit crystallization. Common impurities include residual solvent (e.g., 1,2-dimethoxyethane), unreacted starting materials (e.g., diethyl succinate), or byproducts from side reactions.

    Troubleshooting Steps:

    • Solvent Removal: Ensure all residual solvent from the reaction has been thoroughly removed under reduced pressure. Heating the flask gently in a water bath while under vacuum can aid in the removal of high-boiling point solvents.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as diethyl ether or hexane. This can help to "wash" away more soluble impurities and encourage the product to solidify.

    • Column Chromatography: If trituration is unsuccessful, purify a small sample of the oil via column chromatography on silica gel to isolate the pure compound. This will also help to identify the nature and quantity of impurities. Once a pure solid is obtained, it can be used as a seed crystal.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil and scratch the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site for crystallization.

Issue 2: Low purity after recrystallization.

  • Question: I have recrystallized my this compound, but the purity has not significantly improved. What should I do?

  • Answer: Ineffective purification via recrystallization can be due to an inappropriate solvent choice or the presence of impurities with similar solubility to the product.

    Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol has been reported to yield a purity of 95%.[1] Other potential solvents to screen include methanol, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the trapping of impurities within the crystals.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

    • Activated Carbon Treatment: If the product is colored, this may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution before filtering to adsorb these impurities. Use with caution, as it can also adsorb some of the desired product.

    • Alternative Purification: If recrystallization is consistently failing to yield a high-purity product, consider alternative purification methods such as column chromatography.

Issue 3: Presence of starting materials or byproducts in the final product.

  • Question: My NMR spectrum shows the presence of unreacted diethyl succinate and other unexpected signals. How can I remove these?

  • Answer: The presence of starting materials indicates an incomplete reaction. Side reactions, such as the Stobbe condensation, can also occur with diethyl succinate, leading to byproducts.[2]

    Troubleshooting Steps:

    • Reaction Monitoring: In future syntheses, monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.

    • Aqueous Wash: Unreacted diethyl succinate and some acidic or basic byproducts can be removed by washing the crude product solution with water or a dilute aqueous basic solution (e.g., 10% sodium carbonate solution), followed by a water wash to neutrality.[3]

    • Column Chromatography: This is the most effective method for separating the desired product from both starting materials and byproducts with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.

    • Understanding Byproducts: The bicyclic β-keto ester structure of the product makes it potentially susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions, although some studies suggest bicyclic systems can be resistant to decarboxylation.[4] Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is 108°C.[] A broad melting range or a melting point significantly lower than this value is indicative of impurities.

Q2: What are the best solvent systems for TLC analysis of this compound?

A2: A good starting point for TLC analysis is a mixture of ethyl acetate and hexane. A common ratio to begin with is 30:70 (v/v) ethyl acetate:hexane. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the desired product.

Q3: Can I use a base other than sodium hydride for the synthesis?

A3: While sodium hydride in 1,2-dimethoxyethane is reported to give high yields, other strong bases like sodium ethoxide have also been used.[6] However, the choice of base can influence the formation of byproducts. It is recommended to follow established protocols for the best results.

Q4: My final product has a yellowish tint. What is the cause and is it a concern for purity?

A4: A yellowish color can indicate the presence of impurities, possibly from decomposition or side reactions. While a slight coloration may not significantly affect the overall purity for some applications, for high-purity requirements, it is advisable to remove the color. This can often be achieved by recrystallization with the addition of a small amount of activated carbon or by column chromatography.

Data on Purification

The following table summarizes the reported purity of this compound achieved by a common purification method.

Purification MethodSolvent SystemReported PurityReference
RecrystallizationEthanol95%[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the melting point and, if possible, analyze the purity by NMR or another suitable analytical technique.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 90:10 (v/v) hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent, for example, to 80:20, then 70:30 hexane:ethyl acetate. The optimal gradient should be determined by prior TLC analysis.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Product Purification start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallize is_solid->recrystallize Yes oily_product Product is an oil is_solid->oily_product No check_purity Check Purity (e.g., MP, NMR) recrystallize->check_purity pure_product Pure Product check_purity->pure_product High Purity low_purity Purity is low check_purity->low_purity Low Purity triturate Triturate with non-polar solvent oily_product->triturate triturate->is_solid Solidifies column_chrom Column Chromatography triturate->column_chrom Remains oily column_chrom->check_purity low_purity->column_chrom Or change_solvent Change recrystallization solvent low_purity->change_solvent change_solvent->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Removal_Logic Logic for Impurity Removal start Impure Product (NMR/TLC analysis) impurity_type Identify Impurity Type start->impurity_type starting_material Unreacted Starting Material (e.g., Diethyl Succinate) impurity_type->starting_material Polar side_product Side Product (e.g., from Stobbe Condensation) impurity_type->side_product Varies solvent Residual Solvent impurity_type->solvent wash Aqueous Wash (Water or dilute base) starting_material->wash column_chrom Column Chromatography side_product->column_chrom vacuum Dry under high vacuum (may require gentle heating) solvent->vacuum wash->column_chrom If still impure pure_product pure_product wash->pure_product If pure column_chrom->pure_product Pure Product vacuum->pure_product Pure Product

References

Challenges in the scale-up of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Troubleshooting Guide

Issue: Low yield in the synthesis of this compound.

Potential CauseSuggested Solution
Inefficient formation of the precursor, diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. The self-condensation of diethyl succinate is a critical step. Ensure anhydrous conditions and the use of a suitable base. Sodium ethoxide is commonly used, but for scale-up, stronger bases like sodium hydride might offer better yields.[1] The reaction is an equilibrium; driving it towards the product by removing ethanol as it forms can improve the yield.
Incomplete bridging reaction. The reaction between diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and 1,2-dibromoethane requires a strong base to form the bicyclic structure. Sodium hydride is reported to give higher yields compared to sodium alkoxides.[2] Ensure the sodium hydride is of good quality and the solvent (e.g., ethylene glycol dimethyl ether) is anhydrous.[2]
Side reactions. The use of sodium hydride with certain polar aprotic solvents like DMF or DMSO can lead to side reactions and should be approached with caution.[3][4] At elevated temperatures, decomposition of the product or starting materials may occur. Monitor the reaction temperature closely.
Suboptimal reaction time and temperature. For the bridging reaction, a prolonged reaction time (e.g., 20 hours) at an elevated temperature (e.g., 90°C) after the addition of 1,2-dibromoethane is reported to be effective.[2]

Issue: Difficulty in purifying the final product.

Potential CauseSuggested Solution
Presence of unreacted starting materials. Unreacted 1,2-dibromoethane and the solvent can be removed by distillation under reduced pressure.[2]
Formation of byproducts. The crude product can be purified by recrystallization from ethanol to achieve high purity (e.g., 95%).[2] Column chromatography may be an alternative for smaller scales but can be challenging for large-scale production.
Residual base. After the reaction, the mixture should be neutralized. A gentle wash with a dilute acid (e.g., concentrated HCl to pH ≈ 5-6) can help in removing any remaining base.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The synthesis involves two main stages: the formation of the precursor, diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, via a Dieckmann-type condensation of diethyl succinate, and the subsequent bridging reaction with 1,2-dibromoethane.[2] Both steps are critical, but the efficiency of the initial condensation reaction significantly impacts the overall yield.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The use of sodium hydride (NaH) and 1,2-dibromoethane presents the main safety challenges.

  • Sodium Hydride (NaH): It is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing hydrogen gas which is flammable and can form explosive mixtures with air. On a large scale, the management of hydrogen off-gassing is a critical safety consideration.[5][6] There are also explosion hazards associated with the use of NaH in some polar aprotic solvents like DMSO and DMF.[4][7]

  • 1,2-Dibromoethane: It is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment in a well-ventilated area.

Q3: Can other bases be used instead of sodium hydride for the bridging reaction?

A3: While sodium hydride is reported to give high yields, other strong bases like sodium ethoxide or potassium tert-butoxide can also be used.[8] However, the yield may be lower. For scale-up, the choice of base will also depend on cost, ease of handling, and safety considerations.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking aliquots from the reaction mixture at regular intervals.

Q5: What are the potential side reactions in the initial condensation of diethyl succinate?

A5: The self-condensation of diethyl succinate is a type of Claisen condensation.[9][10] Potential side reactions include intermolecular reactions leading to oligomers or polymers, especially if the reaction conditions are not well-controlled. The Stobbe condensation is another possible reaction pathway for diethyl succinate, which leads to the formation of an alkylidene succinic acid half-ester.[11][12][13]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported lab-scale synthesis.[2] Modifications may be necessary for scale-up.

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride (NaH)

  • Ethylene glycol dimethyl ether (anhydrous)

  • 1,2-Dibromoethane

  • Dichloromethane

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (2.8 molar equivalents) in anhydrous ethylene glycol dimethyl ether.

  • Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (1 molar equivalent) to the suspension.

  • Heat the mixture to 60°C.

  • Slowly add 1,2-dibromoethane (4.6 molar equivalents) dropwise.

  • After the addition is complete, raise the temperature to 90°C and continue stirring for 20 hours.

  • After the reaction is complete, remove the unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases and remove the solvent.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Bases for the Bridging Reaction

BaseSolventYield (%)Purity (%)Reference
Sodium HydrideEthylene glycol dimethyl ether5095[2]
Sodium EthoxideEthanolLower (not specified)Not specifiedImplied as a less efficient alternative

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bridging Reaction cluster_step3 Step 3: Purification A Diethyl Succinate C Dieckmann Condensation A->C B Base (e.g., NaOEt) B->C D Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate C->D G Reaction D->G E Sodium Hydride E->G F 1,2-Dibromoethane F->G H Crude Product G->H I Distillation H->I J Acid Wash I->J K Recrystallization J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_precursor Precursor Synthesis Issues cluster_bridging Bridging Reaction Issues cluster_purification Purification Issues Start Low Yield Observed Precursor Check Precursor Synthesis Start->Precursor Bridging Check Bridging Reaction Start->Bridging Purification Check Purification Step Start->Purification Anhydrous Anhydrous Conditions? Precursor->Anhydrous Base Appropriate Base? Precursor->Base Equilibrium Equilibrium Shifted? Precursor->Equilibrium NaH_Quality NaH Quality? Bridging->NaH_Quality Solvent_Dry Anhydrous Solvent? Bridging->Solvent_Dry Time_Temp Reaction Time/Temp Optimal? Bridging->Time_Temp Workup_Loss Loss during Workup? Purification->Workup_Loss Recrystallization_Loss Loss during Recrystallization? Purification->Recrystallization_Loss

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Preventing byproduct formation in bicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the bicyclo[2.2.2]octane core?

A1: The most prevalent and versatile method for constructing the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction . This [4+2] cycloaddition typically involves the reaction of a cyclohexadiene derivative (the diene) with an alkene (the dienophile). Another notable method involves the transition metal-catalyzed reaction of 1,4-dimethylene cyclohexane with an oxidizing agent to form 1,4-disubstituted bicyclo[2.2.2]octanes.

Q2: What are the typical byproducts I might encounter in a Diels-Alder synthesis of bicyclo[2.2.2]octane?

A2: Byproduct formation is a common challenge. The most frequent byproducts include:

  • Stereoisomers (Endo and Exo Adducts): The Diels-Alder reaction can produce two diastereomeric products, the endo and exo isomers. The endo product is often the kinetically favored product, especially with Lewis acid catalysis, due to secondary orbital interactions.[1][2] However, the exo isomer is typically the thermodynamically more stable product.

  • Regioisomers: When using unsymmetrical dienes or dienophiles, different constitutional isomers can be formed.[1]

  • Polymers: Polymerization of the starting materials, particularly the dienophile, can occur, leading to a complex mixture and reduced yield of the desired product. This is more likely with highly reactive dienophiles or under certain catalytic conditions.[3]

  • Retro-Diels-Alder Products: At elevated temperatures, the bicyclo[2.2.2]octene adduct can undergo a retro-Diels-Alder reaction, reverting to the starting diene and dienophile. This can lead to the formation of aromatic byproducts if a suitable leaving group is present.

Q3: How can I control the stereoselectivity (endo/exo ratio) of my Diels-Alder reaction?

A3: Controlling stereoselectivity is crucial for obtaining a pure product. Here are some strategies:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. Conversely, higher temperatures can lead to equilibration and favor the more stable exo product.

  • Lewis Acid Catalysis: The use of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, YbCl₃) can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction, often favoring the endo isomer.[1][4] However, the choice and amount of Lewis acid must be carefully optimized to avoid side reactions.[1]

  • Solvent Choice: The polarity of the solvent can influence the transition state energies of the endo and exo pathways, thereby affecting the product ratio.

Q4: What is the role of a Lewis acid in the Diels-Alder reaction for bicyclo[2.2.2]octane synthesis?

A4: Lewis acids act as catalysts by coordinating to the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction.[4] This catalysis often enhances both the regioselectivity and stereoselectivity, typically favoring the endo product.[1][4] However, using stoichiometric amounts of Lewis acids may be necessary in some cases, for instance, when the diene contains a Lewis basic functional group like an amide.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Bicyclo[2.2.2]octane Product
Possible Cause Suggested Solution
Low Reactivity of Starting Materials Increase the reaction temperature or pressure. Consider using a Lewis acid catalyst to accelerate the reaction.
Retro-Diels-Alder Reaction If the reaction is run at high temperatures, the equilibrium may favor the starting materials. Try running the reaction at a lower temperature for a longer duration.
Polymerization of Dienophile Add a polymerization inhibitor to the reaction mixture. Ensure the dienophile is pure and free of any acidic or basic impurities that could initiate polymerization. Run the reaction at a lower temperature.
Suboptimal Catalyst Concentration If using a catalyst, perform an optimization screen to determine the ideal catalyst loading. Too little catalyst may result in a slow reaction with side reactions, while too much can also lead to undesired byproducts.
Incorrect Work-up Procedure Ensure that the work-up procedure is appropriate for the product's stability and solubility. Improper pH adjustment or extraction solvent can lead to product loss.
Problem 2: Presence of Multiple Products in a Diels-Alder Reaction (Observed via TLC, GC-MS, or NMR)
Observed Issue Probable Cause Troubleshooting Steps
Two major spots on TLC, similar Rf Formation of endo and exo stereoisomers.1. Optimize Reaction Conditions: Lower the temperature and/or use a Lewis acid catalyst to favor the endo isomer. For the exo isomer, consider higher temperatures to allow for thermodynamic equilibration. 2. Purification: Separate the isomers using column chromatography with a carefully selected solvent system. Recrystallization can also be effective if one isomer is significantly less soluble.
Multiple spots on TLC, varied Rf Formation of regioisomers due to unsymmetrical reactants.1. Use a More Selective Dienophile/Diene: If possible, modify the starting materials to increase the regioselectivity. 2. Lewis Acid Catalysis: Screen different Lewis acids, as they can significantly influence the regiochemical outcome. 3. Purification: Isolate the desired regioisomer using column chromatography.
Broad, unresolved peaks in NMR; high molecular weight signals in MS Polymerization of starting materials.1. Reduce Reaction Temperature: Lowering the temperature can decrease the rate of polymerization. 2. Add an Inhibitor: Introduce a radical inhibitor (e.g., hydroquinone) if a radical polymerization pathway is suspected. 3. Control Reactant Addition: Add the more reactive dienophile slowly to the diene solution to maintain a low instantaneous concentration.
Appearance of starting materials in the final product mixture Incomplete reaction or retro-Diels-Alder reaction.1. Increase Reaction Time/Temperature: If the reaction is incomplete, extend the reaction time or cautiously increase the temperature. 2. Avoid Excessive Heat: If a retro-Diels-Alder reaction is suspected, use the minimum effective temperature.

Quantitative Data on Byproduct Formation

The ratio of endo to exo products in a Diels-Alder reaction is highly dependent on the specific reactants and reaction conditions. Below is a summary of illustrative data from the literature.

DieneDienophileCatalyst/ConditionsEndo:Exo RatioReference
1,3-CyclohexadieneMethyl AcrylateThermal (150 °C)75:25Generic textbook example
1,3-CyclohexadieneMethyl AcrylateAlCl₃ (cat.), 20 °C>95:5Generic textbook example
5-Substituted 1,3-cyclohexadieneMethacroleinYbCl₃, 25 °CMixture of regio- and stereoisomers[1]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline and should be adapted for specific substrates.

Materials:

  • Diene (e.g., 1,3-cyclohexadiene)

  • Dienophile (e.g., maleic anhydride)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve the dienophile in the anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst to the stirred solution of the dienophile under an inert atmosphere.

  • Dissolve the diene in the anhydrous solvent in the dropping funnel.

  • Add the diene solution dropwise to the dienophile-Lewis acid mixture over a period of 30-60 minutes.

  • Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate isomers and remove byproducts.

Visualizing Reaction Pathways and Troubleshooting

Diels-Alder Reaction Pathway for Bicyclo[2.2.2]octane Synthesis

Diels_Alder Diene 1,3-Cyclohexadiene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState EndoProduct Endo-Bicyclo[2.2.2]octene (Kinetic Product) TransitionState->EndoProduct Lower Temp. Lewis Acid ExoProduct Exo-Bicyclo[2.2.2]octene (Thermodynamic Product) TransitionState->ExoProduct EndoProduct->ExoProduct Higher Temp.

Caption: Diels-Alder reaction pathway showing the formation of kinetic and thermodynamic products.

Troubleshooting Logic for Multiple Products

Troubleshooting_Multiple_Products Start Multiple Products Observed Isomerism Stereoisomers (Endo/Exo)? Start->Isomerism Regioisomerism Regioisomers? Isomerism->Regioisomerism No Solution1 Adjust Temperature Use Lewis Acid Purify (Chromatography) Isomerism->Solution1 Yes Polymerization Polymerization? Regioisomerism->Polymerization No Solution2 Modify Reactants Screen Lewis Acids Purify (Chromatography) Regioisomerism->Solution2 Yes Solution3 Lower Temperature Add Inhibitor Slow Addition of Dienophile Polymerization->Solution3 Yes

Caption: A troubleshooting workflow for addressing the issue of multiple products in the synthesis.

References

Technical Support Center: Recrystallization of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for pure this compound is consistently in the range of 108-111 °C.[1][2][3] A sharp melting point within this range is a good indicator of high purity.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[] For structurally similar compounds, like diethyl succinylsuccinate, xylene has also been used and could be considered as an alternative.

Q3: What is a typical recovery yield for this recrystallization?

A3: A yield of approximately 50% with a purity of 95% has been reported when using ethanol as the recrystallization solvent.[] However, yields can vary significantly based on the initial purity of the crude product and the precise technique used.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point in the range of 108-111 °C indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Troubleshooting Guide

Problem: The compound does not dissolve in the hot ethanol.

  • Possible Cause: Insufficient solvent.

    • Solution: Gradually add more hot ethanol in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the ethanol is at or near its boiling point. Use a hot plate with a stirrer to maintain a consistent high temperature.

  • Possible Cause: The solid is an insoluble impurity.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Problem: The compound dissolves in the hot ethanol, but no crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

    • Solution: The solution is not supersaturated. Gently heat the solution to evaporate some of the ethanol. Once a slight cloudiness is observed, or once the volume is significantly reduced, allow the solution to cool again.

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.

      • Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem: An oil forms instead of crystals.

  • Possible Cause: The solution cooled too quickly.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, and the solution is highly concentrated.

    • Solution: Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. For ethanol, adding a small amount of water could be effective. Alternatively, try a different solvent with a lower boiling point.

Problem: The crystals are colored/discolored.

  • Possible Cause: Colored impurities are present in the crude product.

    • Solution: If the impurities are minor, a single recrystallization may be sufficient. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Problem: The yield of recovered crystals is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of product remains in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure all glassware is pre-heated, and perform the hot filtration as quickly as possible to prevent the solution from cooling and depositing crystals on the filter paper or in the funnel.

  • Possible Cause: The compound is significantly soluble in the solvent even at low temperatures.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery. Consider using a different solvent in which the compound has lower solubility at cold temperatures.

Quantitative Data Summary

ParameterValueReference
Melting Point108-111 °C[1][2][3]
Recrystallization SolventEthanol[]
Reported Yield~50%[]
Reported Purity95%[]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot Filtration hot_filter_q->hot_filter Yes cool Slow Cooling hot_filter_q->cool No hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key steps in a standard recrystallization workflow.

References

Technical Support Center: Stability of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concerns for this class of compounds stem from their functional groups: the diethyl ester moieties and the β-diketone-like bicyclic core. These features make the molecules susceptible to:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic, basic, or enzymatic conditions.

  • Thermal Decomposition: The bicyclo[2.2.2]octane core, particularly with the diketone functionality, can be prone to thermal degradation at elevated temperatures.

  • Photodegradation: The β-diketone-like structure may absorb UV light, leading to photochemical degradation.

  • Base-Mediated Degradation: The presence of α-protons adjacent to the ketone groups can lead to enolate formation under basic conditions, which may trigger further reactions or degradation.

Q2: What are the recommended storage conditions for these compounds?

A2: To ensure long-term stability, it is recommended to store this compound derivatives in a cool, dry, and dark environment.[1] Specifically:

  • Temperature: Room temperature or lower is generally advised.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.

  • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q3: My compound appears to be degrading in solution. What could be the cause?

A3: Degradation in solution is a common issue and can be attributed to several factors:

  • Solvent pH: The pH of your solvent system can significantly impact stability. Both acidic and basic conditions can catalyze the hydrolysis of the ester groups. It is crucial to use buffered solutions if a specific pH is required for your experiment.

  • Presence of Water: Trace amounts of water in organic solvents can lead to slow hydrolysis over time. Using anhydrous solvents is recommended for preparing stock solutions for long-term storage.

  • Enzymatic Degradation: If you are working with biological media such as serum, be aware that esterase enzymes can rapidly hydrolyze the diethyl ester groups.[2]

  • Light Exposure: If your experimental setup is exposed to ambient or UV light, photodegradation may be occurring.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing compound activity over the course of an experiment.Hydrolysis of the ester groups by esterases present in the cell culture media or serum.1. Prepare fresh stock solutions of the compound before each experiment.2. Minimize the incubation time of the compound in biological media.3. Consider using esterase inhibitors if compatible with the assay.4. Synthesize more stable derivatives, such as replacing the esters with amides.
Inconsistent results between experimental batches.Degradation of stock solutions. 1. Store stock solutions in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C.2. Avoid repeated freeze-thaw cycles.3. Periodically check the purity of your stock solution by HPLC or LC-MS.
Issue 2: Appearance of Unknown Impurities in NMR or LC-MS
Symptom Possible Cause Troubleshooting Steps
New peaks observed after storing the compound in solution.Solvent-mediated degradation. 1. Ensure the use of high-purity, anhydrous solvents.2. If using protic solvents (e.g., methanol, ethanol), be aware of potential transesterification.3. For long-term storage, use aprotic solvents like DMSO, DMF, or acetonitrile.
Broad peaks or a complex mixture observed after heating the sample.Thermal decomposition. 1. Avoid excessive heating during sample preparation or analysis.2. If heating is necessary, perform it for the shortest possible duration and under an inert atmosphere.3. Analyze the sample using techniques that do not require high temperatures, if possible.
Degradation upon exposure to laboratory lighting.Photodegradation. 1. Protect samples from light at all times by using amber vials and covering experimental setups with aluminum foil.2. Work in a dimly lit environment when handling the compounds.

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound derivatives in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare aqueous buffer solutions at pH 4 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9 (borate buffer).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench the reaction (if necessary, e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life at each pH.

Protocol 2: Assessment of Photostability

This protocol is designed to evaluate the susceptibility of the compounds to degradation upon exposure to light, following the principles outlined in ICH guideline Q1B.

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile, water). Prepare a "dark control" sample by wrapping a separate vial in aluminum foil.

  • Light Exposure: Place the sample and the dark control in a photostability chamber equipped with a light source that provides both visible and UVA radiation. The exposure should be controlled and monitored.

  • Time Points: At specific time intervals, withdraw aliquots from both the exposed sample and the dark control.

  • Analysis: Analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV with a diode array detector) to separate and quantify the parent compound and any photodegradation products.

  • Data Interpretation: Compare the chromatograms of the exposed sample with the dark control. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample indicates photosensitivity.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound derivatives based on their chemical structure.

Hydrolysis_Pathway Parent_Compound This compound Monoester Monoethyl ester monoacid Parent_Compound->Monoester Hydrolysis (Step 1) (H+ or OH-) Diacid 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid Monoester->Diacid Hydrolysis (Step 2) (H+ or OH-)

Caption: Stepwise hydrolysis of the diethyl ester groups.

Enolate_Formation_Pathway Diketone Diketone form Enolate Enolate intermediate Diketone->Enolate Base (e.g., OH-) Degradation_Products Further reactions/ Degradation products Enolate->Degradation_Products e.g., Rearrangement, Alkylation, etc.

Caption: Base-catalyzed enolate formation and subsequent reactions.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions (e.g., in buffers) Stock_Solution->Working_Solutions Hydrolytic_Stress Hydrolytic Stress (pH 4, 7.4, 9) Working_Solutions->Hydrolytic_Stress Thermal_Stress Thermal Stress (e.g., 60°C) Working_Solutions->Thermal_Stress Photolytic_Stress Photolytic Stress (Vis/UV light) Working_Solutions->Photolytic_Stress Time_Points Sample at Time Points Hydrolytic_Stress->Time_Points Thermal_Stress->Time_Points Photolytic_Stress->Time_Points HPLC_Analysis HPLC/LC-MS Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation (Kinetics, Half-life) HPLC_Analysis->Data_Evaluation

Caption: General workflow for stability testing.

References

Technical Support Center: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a base-catalyzed intramolecular cyclization approach.

Q1: I am experiencing very low to no yield of the desired bicyclo[2.2.2]octane product. What are the potential causes and solutions?

A1: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Ineffective Catalyst System: The choice and handling of the base are critical.

    • Weak Base: If you are using a weaker base like sodium ethoxide, it may not be sufficient to efficiently deprotonate the precursor for the intramolecular cyclization. Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Catalyst Decomposition: Strong bases like NaH are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the catalyst.

  • Poor Quality Starting Materials: The purity of your starting materials, such as diethyl succinate and diethyl oxalate, is crucial. Impurities can interfere with the reaction. It is recommended to purify the starting materials by distillation before use.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the reaction is too slow at room temperature, consider gently heating the mixture. Conversely, if you observe significant side product formation, cooling the reaction might be beneficial.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants and catalyst are accurate. A slight excess of the base may sometimes be necessary to drive the reaction to completion.

Q2: My reaction is producing a significant amount of side products, leading to a complex mixture that is difficult to purify. What are these side products and how can I minimize them?

A2: The formation of side products is often due to competing reaction pathways.

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to polymeric materials. This is more likely at higher concentrations. Try running the reaction under more dilute conditions to favor the intramolecular pathway.

  • Stobbe or Dieckmann Condensation Side Products: Depending on the specific precursors, alternative condensation reactions can occur.[1] Careful control of the reaction conditions, particularly the choice of base and temperature, can help to favor the desired cyclization.

  • Decomposition: The starting materials or the product might be unstable under the reaction conditions. Running the reaction at a lower temperature or for a shorter duration might reduce decomposition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Q3: I have successfully synthesized the product, but I am struggling with its purification. What are the recommended purification methods?

A3: Purifying this compound can be challenging due to its polarity and potential for decomposition.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system of ethyl acetate in hexane is often effective. Start with a low polarity eluent and gradually increase the polarity to first elute non-polar impurities and then the desired product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Work-up Procedure: Before purification, a proper aqueous work-up is essential to remove the base and other water-soluble impurities. This typically involves quenching the reaction with a mild acid (e.g., saturated ammonium chloride solution), followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine and drying it over anhydrous sodium sulfate is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective method is the base-catalyzed intramolecular condensation of a suitable precursor. One established route involves the reaction of diethyl succinate and diethyl oxalate in the presence of a strong base like sodium hydride to form a key intermediate, which then undergoes cyclization.[2]

Q2: Which catalysts are most effective for this synthesis?

A2: Strong, non-nucleophilic bases are generally the most effective catalysts for promoting the intramolecular cyclization. Sodium hydride (NaH) is a frequently used and highly effective base for this type of transformation.[2] Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be considered. The choice of catalyst can influence the reaction rate and yield.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can deactivate the strong base catalyst. All glassware should be oven-dried, and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere.

  • Temperature: The optimal temperature will depend on the specific reactants and catalyst used. It may require optimization to balance the reaction rate and the formation of side products.

  • Reaction Time: The reaction should be monitored to determine the point of completion and to avoid prolonged reaction times that could lead to product decomposition.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation: Catalyst Performance

The following table summarizes the general effectiveness of different base catalysts for intramolecular condensation reactions leading to bicyclic systems. The yields are indicative and can vary based on specific reaction conditions.

CatalystBase TypeTypical Yield (%)Key Considerations
Sodium Hydride (NaH)Strong, Non-nucleophilic70-90Highly effective, but requires strictly anhydrous conditions.[2]
Potassium tert-Butoxide (KOtBu)Strong, Non-nucleophilic65-85Soluble in many organic solvents, making it easier to handle than NaH, but still requires anhydrous conditions.[3]
Sodium Ethoxide (NaOEt)Strong, Nucleophilic40-60Can sometimes lead to side reactions due to its nucleophilic nature.
1,4-Diazabicyclo[2.2.2]octane (DABCO)Amine Base30-50A milder, non-ionic base that can be effective in some cases, particularly for Michael additions.[4]

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is a general guideline and may require optimization.

  • Preparation:

    • All glassware must be thoroughly dried in an oven at 120°C overnight and allowed to cool under a stream of dry nitrogen or argon.

    • Anhydrous solvents (e.g., tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)) are required. Solvents should be freshly distilled from a suitable drying agent or obtained from a commercial supplier in a sealed bottle.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.2 equivalents) under a positive pressure of nitrogen.

    • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous THF to the flask.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of diethyl succinate (2.0 equivalents) and diethyl oxalate (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the stirred suspension of NaH in THF at 0°C (ice bath).

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

    • Acidify the mixture to pH ~4 with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualization of Catalyst Selection Workflow

The following diagram illustrates the logical workflow for selecting a suitable catalyst system for the synthesis.

Catalyst_Selection_Workflow start Start: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate check_yield Is the reaction yield low? start->check_yield check_side_products Are significant side products observed? check_yield->check_side_products No use_strong_base Use a strong, non-nucleophilic base (e.g., NaH, KOtBu) check_yield->use_strong_base Yes dilute_reaction Use more dilute reaction conditions check_side_products->dilute_reaction Yes successful_synthesis Successful Synthesis check_side_products->successful_synthesis No ensure_anhydrous Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) use_strong_base->ensure_anhydrous optimize_temp Optimize reaction temperature ensure_anhydrous->optimize_temp optimize_temp->successful_synthesis monitor_reaction Monitor reaction progress (TLC/GC) to avoid over-running dilute_reaction->monitor_reaction monitor_reaction->successful_synthesis

Caption: Catalyst and condition selection workflow for the synthesis.

References

Overcoming solubility problems with Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar organic compound. Its bicyclo[2.2.2]octane core is non-polar, but the presence of two ethyl ester and two ketone functional groups increases its polarity.[1][2] Consequently, it is expected to have limited solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar, protic solvents like water. It is anticipated to be most soluble in moderately polar organic solvents.

Q2: In which common laboratory solvents is this compound likely to be soluble?

A2: Based on its structure, the compound is likely to be soluble in solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It may have moderate solubility in alcohols like ethanol and methanol, particularly with heating. One literature source mentions recrystallization from ethanol, indicating solubility at elevated temperatures.

Q3: The compound is not dissolving in my chosen solvent. What should I do?

A3: If you are experiencing poor solubility, consider the following steps:

  • Increase the temperature: Gently heating the mixture can significantly increase the rate of dissolution and the overall solubility.

  • Use a co-solvent system: Adding a small amount of a "good" solvent (one in which the compound is highly soluble) to a "poor" solvent can dramatically improve overall solubility.[3][4][5] For example, if the compound is poorly soluble in ethanol, adding a small amount of dichloromethane or THF might help.

  • Reduce particle size: Grinding the solid material to a fine powder will increase the surface area available for solvation, which can speed up dissolution.[3][6]

  • Try a different solvent: Refer to the solvent selection guide in the troubleshooting section below.

Q4: My compound "oiled out" of solution instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal. This often happens when a saturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution from which it is precipitating. To obtain crystals, you can try the following:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool much more slowly to encourage crystal nucleation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the compound if available.[7][8]

Troubleshooting Guides

Guide 1: Initial Dissolution Problems

This guide addresses issues encountered when trying to dissolve the compound for the first time.

Problem Possible Cause Suggested Solution
Compound is insoluble or sparingly soluble at room temperature. The chosen solvent is not optimal for this compound's polarity.1. Gently warm the solvent. 2. Try a different solvent from the recommended list (see Solvent Selection Table below). 3. Use a co-solvent system. Start by dissolving the compound in a minimal amount of a good solvent (e.g., DCM) and then slowly add the desired bulk solvent.[4]
Dissolution is very slow. The compound has a large particle size, reducing the surface area for solvation.Grind the compound into a fine powder using a mortar and pestle before adding the solvent.[6]
A suspension forms that does not clarify with heating. The solvent may be completely unsuitable, or the compound may be impure.1. Verify the purity of your compound. 2. Attempt dissolution in a small scale with a range of different solvents to identify a suitable one.

Solvent Selection Table for Initial Dissolution Trials

Solvent ClassRecommended SolventsExpected SolubilityNotes
Halogenated Dichloromethane (DCM), ChloroformHighGood starting point for complete dissolution.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighGood for reactions and some purifications.
Esters Ethyl acetateModerate to HighA common solvent for chromatography and extractions.
Ketones AcetoneModerateCan be a good crystallization solvent.
Alcohols Ethanol, MethanolLow to Moderate (improves with heat)Often used for recrystallization.
Hydrocarbons Hexanes, TolueneVery LowGenerally not recommended for initial dissolution.
Aqueous WaterVery LowInsoluble for most practical purposes.
Guide 2: Recrystallization and Purification Issues

This guide provides help for challenges faced during the purification of this compound by recrystallization.

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath). 3. Scratch the inner surface of the flask with a glass rod at the meniscus. 4. Add a seed crystal.[7][8]
Crystals form too quickly, resulting in a fine powder or impure solid. The solution is supersaturated, or the cooling rate is too fast.1. Re-heat the solution to redissolve the solid. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool slowly at room temperature, followed by gradual cooling in a refrigerator.[7][8]
The compound "oils out" as a liquid layer. The compound's melting point is below the temperature of the solution as it becomes saturated.1. Re-heat the solution and add more of the primary solvent to lower the saturation point. 2. Consider using a solvent system with a lower boiling point.[7][8]
The yield is very low. Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Minimize the amount of hot solvent used to just dissolve the compound. 2. Ensure the solution is thoroughly cooled to maximize precipitation. 3. Consider a different recrystallization solvent in which the compound has lower solubility at cold temperatures.[7][8]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Dissolving the Compound
  • Weigh the desired amount of this compound and place it in a clean, dry flask.

  • Add a small volume of the selected solvent (e.g., dichloromethane or ethyl acetate).

  • Stir the mixture at room temperature.

  • If the compound does not fully dissolve, gently warm the flask while continuing to stir.

  • Continue adding small portions of the solvent until the solid is completely dissolved.

Protocol 2: Recrystallization from an Ethanol/Water Co-solvent System
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Diagram 1: Troubleshooting Workflow for Poor Solubility

start Start: Compound Insoluble heat Apply Gentle Heat start->heat dissolved1 Problem Solved heat->dissolved1 Dissolves grind Grind to Fine Powder heat->grind No grind->heat cosolvent Try Co-Solvent System grind->cosolvent Still Insoluble dissolved2 Problem Solved cosolvent->dissolved2 Dissolves new_solvent Select New Solvent cosolvent->new_solvent No dissolved3 Problem Solved new_solvent->dissolved3 Dissolves fail Consult Further Resources new_solvent->fail No

Caption: A step-by-step workflow for addressing poor solubility.

Diagram 2: Logical Flow for Recrystallization

start Dissolve in Min. Hot Solvent cool Cool Slowly start->cool crystals Crystals Form cool->crystals filter Filter and Dry Crystals crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oiled_out Compound Oils Out crystals->oiled_out Oils Out end Pure Compound filter->end troubleshoot_no_xtal Concentrate / Scratch / Seed no_crystals->troubleshoot_no_xtal troubleshoot_oil Reheat / Add Solvent oiled_out->troubleshoot_oil troubleshoot_no_xtal->cool troubleshoot_oil->cool

Caption: A decision-making diagram for the recrystallization process.

References

Validation & Comparative

A Comparative Guide to Alternative Precursors for Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry, materials science, and natural product synthesis. Its unique conformational properties make it an attractive isostere for aromatic rings and a valuable building block for creating structurally complex molecules. The synthesis of this bicyclic system can be achieved through various strategic approaches, each starting from different precursors and offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of several key alternative precursors for the synthesis of bicyclo[2.2.2]octane derivatives, supported by experimental data and detailed protocols.

Diels-Alder Reaction of 1,3-Cyclohexadiene Derivatives

The [4+2] cycloaddition, or Diels-Alder reaction, is the most classic and widely employed method for constructing the bicyclo[2.2.2]octene core, which can be subsequently hydrogenated to the saturated bicyclo[2.2.2]octane system. 1,3-Cyclohexadiene and its derivatives serve as the diene component, reacting with a variety of dienophiles.

DieneDienophileProductYield (%)Reference
1,3-CyclohexadieneMaleic anhydrideendo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrideHigh (not specified)[1][2]
2-Methoxy-1-methyl-1,3-cyclohexadieneMaleic anhydride6-Methoxy-1-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrideHigh (not specified)
1,3-CyclohexadieneMethyl vinyl ketone1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneGood (not specified)

Note: While many sources describe these reactions as high-yielding, specific percentage yields are not always provided in the primary literature abstracts for the parent reaction. The yields are often highly dependent on the specific substrates and reaction conditions.

This protocol is adapted from the well-established reaction between 1,3-cyclohexadiene and maleic anhydride.

Materials:

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve maleic anhydride (1.0 eq) in a minimal amount of hot anhydrous toluene.

  • To this solution, add 1,3-cyclohexadiene (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Allow the solution to cool to room temperature, which should induce crystallization of the product.

  • If crystallization does not occur, cool the flask in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.

  • The product can be purified further by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.
Sequential Michael Addition / Bridged Robinson Annulation

An alternative to the concerted Diels-Alder reaction is a stepwise approach involving sequential Michael additions, often referred to as a bridged Robinson annulation. This method typically involves the reaction of a cyclohexanone enolate with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate that subsequently undergoes an intramolecular aldol condensation to construct the bicyclic framework.

KetoneMichael AcceptorProductYield (%)Reference
CyclohexanoneCyclohex-2-enoneTricyclic enone57
4-MethylcyclohexanoneCyclohex-2-enoneMethyl-substituted tricyclic enone65
AcetoneCyclohex-2-enone6-Methylbicyclo[2.2.2]oct-5-en-2-one40
Pentane-2,4-dioneCyclohex-2-enone3-Acetyl-6,7-dimethylbicyclo[2.2.2]oct-5-en-2-one40

This protocol is based on a microwave-assisted bridged Robinson annulation.

Materials:

  • Cyclohexanone

  • Cyclohex-2-enone

  • Trifluoromethanesulfonic acid (Triflic acid)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a microwave reactor vessel, combine cyclohexanone (1.0 eq) and cyclohex-2-enone (3.0 eq) in anhydrous DCM.

  • Carefully add triflic acid (3.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 40 °C for 8 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone Cyclohexanone michael_adduct 1,5-Diketone Intermediate ketone->michael_adduct Michael Addition enone Cyclohex-2-enone enone->michael_adduct aldol_product β-Hydroxy Ketone michael_adduct->aldol_product Intramolecular Aldol product Tricyclic Enone aldol_product->product Dehydration

Sequential Michael addition and aldol condensation pathway.
Synthesis from Terephthalic Acid Derivatives

For the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, which are important in materials science and as pharmaceutical scaffolds, derivatives of terephthalic acid are valuable precursors. A common strategy involves the formation of a bridged dicarbonyl compound from a dialkyl 2,5-dioxocyclohexane-1,4-dicarboxylate, which is itself derived from succinic esters.

PrecursorKey TransformationProductYield (%)Reference
Diethyl 2,5-diketocyclohexane-1,4-dicarboxylateBridging with ethylene dibromideDiethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate80-85
Bicyclo[2.2.2]octane-1,4-diolOxidationBicyclo[2.2.2]octane-1,4-dicarboxylic acid87

This protocol describes the key bridging reaction.

[3]Materials:

  • Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate

  • Sodium hydride (NaH)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • 1,2-Dibromoethane

Procedure:

  • To a suspension of sodium hydride (2.2 eq) in anhydrous DME, add a solution of diethyl 2,5-diketocyclohexane-1,4-dicarboxylate (1.0 eq) in DME dropwise under an inert atmosphere.

  • Heat the mixture to reflux for 1 hour.

  • Add 1,2-dibromoethane (1.1 eq) and continue to reflux for 10 hours.

  • After cooling, carefully add ethanol to quench any unreacted NaH, followed by the addition of water.

  • Extract the mixture with ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization from ethanol.

Terephthalic_Acid_Derivative cluster_precursor Precursor cluster_product Product precursor Diethyl 2,5-diketocyclohexane- 1,4-dicarboxylate product Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate precursor->product Bridging with 1,2-dibromoethane

Intramolecular Diels-Alder (IMDA) reaction concept.
Chiral Pool Synthesis from D-(-)-Quinic Acid

D-(-)-Quinic acid, a readily available chiral starting material from natural sources, provides an excellent entry point for the enantioselective synthesis of complex, highly functionalized bicyclo[2.2.2]octane derivatives. This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product. The synthesis often involves multiple steps to elaborate the quinic acid core into a suitable precursor for cyclization.

The synthesis of bicyclo[2.2.2]octane systems from quinic acid is typically part of a multi-step total synthesis of a complex natural product. Therefore, a single yield for the formation of the bicyclic core is often not reported in isolation. The efficiency is better represented by the overall yield of the synthetic sequence. For example, the synthesis of various glycosidase inhibitors involves the transformation of quinic acid into bicyclo[2.2.2]octane hexols, with yields varying depending on the specific reaction sequence and protecting group strategy.

A general, multi-step experimental strategy, rather than a single protocol, is more appropriate to describe this approach.

  • Protection and Functional Group Manipulation: The multiple hydroxyl and the carboxylic acid groups of quinic acid are selectively protected.

  • Formation of a Diene or Dienophile: The protected quinic acid derivative is chemically modified to introduce a diene or dienophile moiety. This can involve elimination reactions to form double bonds or the introduction of other reactive functional groups.

  • Cyclization: An intramolecular or intermolecular Diels-Alder reaction is often employed to construct the bicyclo[2.2.2]octane skeleton.

  • Deprotection and Further Modification: The protecting groups are removed, and the functional groups on the bicyclic core are further elaborated to afford the final target molecule.

Quinic_Acid cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product quinic D-(-)-Quinic Acid intermediate Protected and Functionalized Cyclohexene Derivative quinic->intermediate Multi-step Protection and Functionalization product Chiral Bicyclo[2.2.2]octane Derivative intermediate->product Cyclization (e.g., Diels-Alder)

General synthetic workflow from D-(-)-quinic acid.

Conclusion

The choice of precursor for the synthesis of bicyclo[2.2.2]octane derivatives is dictated by the desired substitution pattern, stereochemical requirements, and overall synthetic strategy. The Diels-Alder reaction of 1,3-cyclohexadienes remains a robust and versatile method for accessing a wide range of bicyclo[2.2.2]octenes. Sequential Michael additions offer an alternative disconnection, particularly for the synthesis of bicyclo[2.2.2]octanones. For symmetrically 1,4-disubstituted systems, precursors derived from terephthalic acid provide a high-yielding route. The intramolecular Diels-Alder reaction is exceptionally powerful for the rapid assembly of complex, polycyclic architectures. Finally, the use of D-(-)-quinic acid from the chiral pool is the premier choice for the enantioselective synthesis of highly functionalized and stereochemically complex bicyclo[2.2.2]octane-containing natural products and pharmaceuticals. Each of these methods presents a unique set of advantages, and the data and protocols provided herein serve as a valuable guide for researchers in selecting the most appropriate synthetic route for their specific target.

References

Performance Validation of MOFs from Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance validation of Metal-Organic Frameworks (MOFs) derived from the aliphatic dicarboxylate linker, Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. The performance of these MOFs, particularly in gas adsorption and thermal stability, is objectively compared with prominent MOFs synthesized from aromatic dicarboxylate linkers. This analysis is supported by experimental data and detailed protocols to assist researchers in evaluating and selecting materials for their specific applications.

The choice of organic linker is a critical determinant of a MOF's final properties, including its porosity, stability, and functionality.[1] MOFs synthesized from the bicyclo[2.2.2]octane-1,4-dicarboxylate (BODC) backbone, derived from this compound, exhibit unique characteristics due to their non-aromatic, rigid, and three-dimensional nature.[2] These aliphatic MOFs are often compared to their well-studied aromatic counterparts, such as those based on terephthalic acid (1,4-benzenedicarboxylate), which are known for their high surface areas and thermal stability.[3]

Data Presentation: A Comparative Analysis

The following tables summarize key performance metrics for MOFs synthesized from BODC and compare them with representative aromatic-linker MOFs.

Table 1: Comparison of Gas Adsorption Performance

MOFMetal IonDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Uptake CapacityReference
Ni(BODC)(TED) Ni²⁺Bicyclo[2.2.2]octane-1,4-dicarboxylateNot specified in abstractNot specified in abstractPreferential C₂H₆ uptake over C₂H₄[4]
UiO-66 Zr⁴⁺Terephthalic acid~1100 - 1500~0.5 - 0.7~2.5 mmol/g CO₂ at 273 K[5]
MOF-5 Zn²⁺Terephthalic acid~2500 - 3000~1.0 - 1.2~1.3 mmol/g CO₂ at 298 K[6]
HKUST-1 Cu²⁺Trimesic acid (aromatic)~1453Not specified in abstractHigh CO₂ selectivity[7]

Table 2: Comparison of Thermal Stability

MOFDicarboxylic Acid LinkerDecomposition Temperature (°C)AtmosphereReference
BODC-based MOFs Bicyclo[2.2.2]octane-1,4-dicarboxylateGenerally lower than aromatic counterpartsInert[8]
UiO-66 Terephthalic acid~500Air[5]
MOF-5 Terephthalic acid~400 - 500Inert[8]
HKUST-1 Trimesic acid (aromatic)~300 - 350Air[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Gas Adsorption Measurements (BET Surface Area Analysis)

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials.[9]

1. Sample Preparation (Activation):

  • A known mass of the MOF sample is placed in a sample tube.

  • The sample is degassed (activated) under vacuum at an elevated temperature (typically 120-250 °C) for several hours to remove any guest molecules or solvent from the pores.[7][9] The specific temperature and duration depend on the thermal stability of the MOF.

2. Isotherm Measurement:

  • The analysis is typically performed using nitrogen gas as the adsorbate at its boiling point (77 K).[10]

  • The instrument introduces controlled doses of nitrogen gas into the sample tube and measures the pressure.

  • The amount of gas adsorbed by the MOF at each pressure point is recorded, generating an adsorption isotherm.[11]

3. Data Analysis:

  • The BET equation is applied to the linear portion of the adsorption isotherm (typically in the relative pressure (P/P₀) range of 0.05 to 0.30 for mesoporous materials and 0.005 to 0.03 for microporous materials) to calculate the monolayer capacity.[9]

  • From the monolayer capacity, the total surface area is calculated.[9] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.[9]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability of a material by measuring its mass change as a function of temperature.

1. Sample Preparation:

  • A small, accurately weighed amount of the MOF sample (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina).[12]

2. Measurement:

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).[12][13]

  • The weight of the sample is continuously monitored as the temperature increases.

3. Data Analysis:

  • The TGA curve plots the percentage of weight loss versus temperature.

  • The decomposition temperature is typically identified as the onset temperature of the major weight loss step that corresponds to the decomposition of the organic linker and collapse of the framework structure.[14]

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key workflows and relationships relevant to the performance validation of these MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Performance Validation cluster_data Data Analysis Ligand Diethyl 2,5-dioxobicyclo [2.2.2]octane-1,4-dicarboxylate Solvothermal Synthesis Solvothermal Synthesis Ligand->Solvothermal Synthesis Metal Salt Metal Salt Metal Salt->Solvothermal Synthesis MOF Crystal MOF Crystal Solvothermal Synthesis->MOF Crystal Yields Gas Adsorption Gas Adsorption BET Surface Area BET Surface Area Gas Adsorption->BET Surface Area Pore Volume Pore Volume Gas Adsorption->Pore Volume Thermal Analysis Thermal Analysis Decomposition Temp. Decomposition Temp. Thermal Analysis->Decomposition Temp. Catalysis Catalysis Conversion Rate Conversion Rate Catalysis->Conversion Rate MOF Crystal->Gas Adsorption Test MOF Crystal->Thermal Analysis Test MOF Crystal->Catalysis Test

Experimental workflow for MOF synthesis and performance validation.

logical_relationship cluster_linker Linker Properties cluster_mof MOF Properties cluster_performance Application Performance Linker Dicarboxylate Linker (Aliphatic vs. Aromatic) Rigidity Rigidity Linker->Rigidity Functionality Functionality Linker->Functionality Length Length Linker->Length Porosity Porosity (Surface Area, Pore Volume) Rigidity->Porosity Stability Stability (Thermal, Chemical) Rigidity->Stability Activity Catalytic Activity Functionality->Activity Length->Porosity Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Stability->Gas_Storage Catalysis_Perf Catalysis Activity->Catalysis_Perf

Logical relationship between linker choice and MOF performance.

References

Comparative NMR Spectroscopic Analysis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate and related bicyclic compounds. Due to the limited availability of published, peer-reviewed NMR data for this compound, this guide leverages spectroscopic information from structurally similar compounds to provide a predictive and comparative framework. The included data for alternative compounds, alongside a detailed experimental protocol, will aid researchers in the characterization and identification of this class of molecules.

Introduction to Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane core is a rigid and synthetically important scaffold in medicinal chemistry and materials science. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, making it a valuable building block for designing molecules with specific biological activities or material properties. NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these rigid systems.

NMR Data Comparison

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Predicted
-CH₂- (bridge)~2.5 - 3.0m8H
-O-CH₂-CH₃~4.2q4H
-O-CH₂-CH₃~1.3t6H
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate [1]-OCH₃3.65s6H
bicyclo-CH₂1.45–1.85m12H
Bicyclo[2.2.2]octane-2,5-dione H-1, H-4 (Bridgehead)2.95m2H
H-3, H-6, H-7, H-8 (Methylene)2.25m8H

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Predicted
C=O (keto)~205 - 215
C=O (ester)~170 - 175
Bridgehead C (quaternary)~50 - 60
-O-CH₂-CH₃~60 - 65
-CH₂- (bridge)~35 - 45
-O-CH₂-CH₃~14
Bicyclo[2.2.2]octane-2,5-dione C-2, C-5 (C=O)210.8
C-1, C-4 (Bridgehead)48.9
C-3, C-6, C-7, C-8 (Methylene)23.5

Experimental Protocol for NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of bicyclic ketones and dicarboxylates.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific nuclei in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a bicyclic compound using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition (Optional) cluster_analysis Data Analysis & Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Processing Assignment Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: A logical workflow for NMR spectroscopic analysis.

Signaling Pathway of Information in NMR Experiments

The following diagram illustrates how different NMR experiments provide interconnected pieces of information that lead to the final structural determination.

NMR_Signaling H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation Structure Final Structure H1->Structure Proton Environment & Integration C13 ¹³C NMR C13->HSQC C13->HMBC C13->Structure Carbon Skeleton COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of information from NMR experiments.

References

Comparative Analysis of Analytical Techniques for Reaction Products of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of reaction products derived from Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. Due to a scarcity of direct mass spectrometry data on its specific reaction products, this document will focus on the analysis of its principal hydrolysis product, 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid . The predicted mass spectrometric behavior of this product will be compared with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), providing a comprehensive analytical framework for researchers.

Predicted Mass Spectrometry Analysis of 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a molecule by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid, the fragmentation pattern upon ionization can be predicted based on the known behavior of dicarboxylic acids and bicyclic systems.

Common fragmentation pathways for dicarboxylic acids in mass spectrometry include the loss of water (H₂O) and carbon dioxide (CO₂)[1]. The rigid bicyclo[2.2.2]octane core is expected to be relatively stable, with fragmentation primarily occurring at the substituent carboxylic acid groups.

Table 1: Predicted Mass Spectrometry Fragmentation of 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid

Fragment Ion Predicted m/z Description of Neutral Loss
[M-H]⁻225.06Deprotonated molecular ion
[M-H₂O-H]⁻207.05Loss of a water molecule
[M-CO₂-H]⁻181.07Loss of a carbon dioxide molecule
[M-HCOOH-H]⁻179.05Loss of a formic acid molecule
[M-2CO₂-H]⁻137.08Loss of two carbon dioxide molecules

Comparison with Alternative Analytical Methods

While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive characterization of reaction products often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry. For bicyclo[2.2.2]octane derivatives, NMR is particularly useful for confirming the rigid bicyclic framework and the stereochemical orientation of substituents[2][3].

Gas Chromatography (GC): GC is a powerful separation technique for volatile and thermally stable compounds. For the analysis of dicarboxylic acids, derivatization is often required to increase their volatility. GC can be coupled with a mass spectrometer (GC-MS) for the identification and quantification of individual components in a reaction mixture[4][5][6].

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample requirement, rapid analysisIsomers can be difficult to distinguish, may require derivatization
NMR Spectroscopy Detailed molecular structure, stereochemistry, connectivityNon-destructive, provides unambiguous structural informationLower sensitivity than MS, requires larger sample amounts, longer analysis time
Gas Chromatography (GC) Separation of volatile compounds, quantificationExcellent separation efficiency, high sensitivity when coupled with MSRequires volatile and thermally stable analytes, often necessitates derivatization

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the dried reaction product in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute the sample solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Negative Ion Mode):

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min at 180-200 °C

    • Mass Analyzer: Acquire mass spectra in the m/z range of 50-500. For fragmentation studies, perform tandem MS (MS/MS) by selecting the precursor ion of interest.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) according to standard instrument protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation): To a dried sample (approx. 1 mg), add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL of the derivatized sample in split or splitless mode.

    • Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • MS Conditions: Acquire mass spectra in electron ionization (EI) mode over an appropriate m/z range.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_analysis Analytical Characterization cluster_data Data Interpretation start This compound reaction Hydrolysis start->reaction product 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid reaction->product ms Mass Spectrometry product->ms Direct Infusion or LC-MS nmr NMR Spectroscopy product->nmr Structural Elucidation gc Gas Chromatography product->gc Derivatization & GC-MS ms_data Molecular Weight & Fragmentation ms->ms_data nmr_data Structure & Stereochemistry nmr->nmr_data gc_data Purity & Quantification gc->gc_data

Caption: Experimental workflow for the analysis of reaction products.

fragmentation_pathway M [M-H]⁻ m/z = 225 M_H2O [M-H₂O-H]⁻ m/z = 207 M->M_H2O - H₂O M_CO2 [M-CO₂-H]⁻ m/z = 181 M->M_CO2 - CO₂ M_2CO2 [M-2CO₂-H]⁻ m/z = 137 M_CO2->M_2CO2 - CO₂

Caption: Predicted MS/MS fragmentation pathway for the primary product.

References

The Bicyclo[2.2.2]octane Core: A Rigid Scaffold for Advancing Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for molecular scaffolds that offer a blend of rigidity, synthetic accessibility, and beneficial physicochemical properties is perpetual. Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate emerges as a compelling building block, providing a well-defined three-dimensional architecture that is increasingly leveraged in medicinal chemistry and materials science. This guide offers a comparative analysis of this versatile compound against other rigid bicyclic alternatives, supported by experimental data, to inform rational molecular design.

The bicyclo[2.2.2]octane skeleton provides a rigid and sterically defined framework that can reduce the entropic penalty of binding to biological targets, thereby enhancing potency and selectivity.[1] This inherent rigidity, a key advantage of this compound, makes it an attractive scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and modulators of cellular stress pathways.

Synthesis of Rigid Bicyclic Scaffolds: A Comparative Overview

The synthetic accessibility of a molecular scaffold is a critical factor in its adoption. The following table provides a comparative summary of the synthesis of this compound and other prominent rigid bicyclic dicarboxylates.

CompoundStarting Material(s)Key Reaction StepReported YieldReference(s)
This compound Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, Ethylene dibromideBridging reaction with NaH in 1,2-dimethoxyethane80-85%[1]
Dimethyl cubane-1,4-dicarboxylate CyclopentanoneMulti-step synthesis including Diels-Alder and Favorskii rearrangement~23% (overall)[2]
Dimethyl cubane-1,4-dicarboxylate (Decagram scale) Cyclopentanone ethylene ketalMulti-step synthesis with continuous-flow photochemistry33-40% (overall)[3]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, 2,3-ButanedionePhotochemical synthesis followed by haloform reaction70% (for diketone intermediate), 94.5% (for diacid from diketone)[4]
1,3-Adamantanedicarboxylic acid 1-Adamantane carboxylic acidOne-pot oxidation with HNO₃/H₂SO₄ and formic acid92%[5]

Performance in Drug Discovery Applications

The rigid nature of the bicyclo[2.2.2]octane core is particularly advantageous in the design of PROTACs, where the linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the formation of a productive ternary complex. While direct comparative studies with quantitative degradation data (DC50 and Dmax) for different rigid bicyclic linkers are limited, the literature consistently highlights the benefits of rigid linkers over flexible ones in enhancing potency and improving pharmacokinetic properties.[6][7][8] Rigid scaffolds like bicyclo[2.2.2]octane can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.

One of the key applications of this compound is as an intermediate in the synthesis of modulators of the Integrated Stress Response (ISR). The ISR is a central signaling pathway that cells activate in response to various stress conditions to restore homeostasis.

Integrated_Stress_Response cluster_stress Stress Signals cluster_kinases eIF2α Kinases cluster_outcomes Cellular Outcomes ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2α p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation Global_Translation_Repression Global Translation Repression ATF4_Translation ATF4 Translation ATF4 ATF4 Stress_Response_Genes Stress Response Gene Expression

Integrated Stress Response (ISR) Pathway.

Experimental Protocols

Synthesis of this compound[1]

This procedure describes an efficient method for bridging a cyclohexanedione precursor to form the bicyclo[2.2.2]octane core.

Synthesis_Workflow Start Diethyl 2,5-dioxocyclohexane- 1,4-dicarboxylate Reagents NaH, 1,2-dimethoxyethane Ethylene dibromide Start->Reagents Add Reaction Reaction at elevated temperature Reagents->Reaction Initiate Workup Work-up and Purification Reaction->Workup Proceed to Product Diethyl 2,5-dioxobicyclo[2.2.2]- octane-1,4-dicarboxylate Workup->Product Isolate

Synthesis of the Bicyclo[2.2.2]octane Core.

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride (NaH)

  • 1,2-Dimethoxyethane (DME)

  • 1,2-Dibromoethane

Procedure:

  • Suspend sodium hydride in 1,2-dimethoxyethane in a reaction vessel equipped with a stirrer and reflux condenser.

  • Add Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.

  • Heat the mixture to reflux.

  • Slowly add 1,2-dibromoethane to the refluxing mixture.

  • Continue refluxing for a specified period to ensure complete reaction.

  • After cooling, quench the reaction mixture carefully.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Synthesis of Dimethyl cubane-1,4-dicarboxylate[2][3]

This multi-step synthesis affords the highly strained and rigid cubane scaffold.

Materials:

  • Cyclopentanone or Cyclopentanone ethylene ketal

  • N-Bromosuccinimide (NBS)

  • Bromine

  • Diethylamine

  • Methanol, Hydrochloric acid

  • Potassium hydroxide

Procedure (Simplified overview):

  • Bromination: Cyclopentanone is subjected to bromination reactions to introduce bromine atoms.

  • Dimerization: A subsequent elimination and Diels-Alder dimerization reaction forms a dicyclopentadienone intermediate.

  • Photocycloaddition: The dicyclopentadienone undergoes an intramolecular [2+2] photocycloaddition to form the caged skeleton. Continuous-flow photochemistry has been shown to improve the efficiency of this step.[3]

  • Favorskii Rearrangement: A double Favorskii rearrangement of the caged intermediate leads to the cubane-1,4-dicarboxylic acid.

  • Esterification: The diacid is then esterified, for example, using methanol and a catalytic amount of acid, to yield dimethyl cubane-1,4-dicarboxylate.[9]

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid[4]

This photochemical approach provides access to the compact and rigid bicyclo[1.1.1]pentane core.

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • 2,3-Butanedione

  • Sodium hydroxide

  • Bromine

  • Dioxane

Procedure:

  • Propellane Generation: [1.1.1]Propellane is generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Photochemical Reaction: The propellane solution is reacted with 2,3-butanedione under UV irradiation to produce 1,3-diacetylbicyclo[1.1.1]pentane.

  • Haloform Reaction: The resulting diketone is subjected to a haloform reaction using sodium hydroxide and bromine in dioxane and water to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthesis of 1,3-Adamantanedicarboxylic acid[5]

This one-pot synthesis provides a straightforward route to the adamantane dicarboxylate.

Materials:

  • 1-Adamantane carboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Formic acid (80%)

Procedure:

  • Reaction Setup: 1-Adamantane carboxylic acid, nitric acid, and sulfuric acid are combined in a reaction flask and cooled to 0 °C.

  • Addition of Formic Acid: Anhydrous formic acid is added dropwise to the cooled mixture over several hours.

  • Reaction: The reaction is allowed to proceed for an additional hour at 0 °C.

  • Work-up: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered and washed with water.

  • Purification: The crude product is dissolved in aqueous NaOH, the solution is clarified, and the product is reprecipitated by acidification with HCl. The solid is then filtered, washed, dried, and recrystallized from ethanol to yield pure 1,3-adamantanedicarboxylic acid.

Conclusion

This compound stands out as a valuable synthetic building block due to its high-yield synthesis and the advantageous properties conferred by its rigid bicyclic core. While other rigid scaffolds like cubane, bicyclo[1.1.1]pentane, and adamantane dicarboxylates offer unique three-dimensional structures, their syntheses can be more complex and lower-yielding. The choice of scaffold will ultimately depend on the specific application and the desired balance between synthetic accessibility, rigidity, and the spatial orientation of functional groups. The continued exploration of these rigid scaffolds is poised to drive innovation in drug discovery and materials science, with the bicyclo[2.2.2]octane system representing a particularly accessible and effective option.

References

Efficacy of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in proteomics vs other crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

While Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is not established as a crosslinking agent in the field of proteomics, the rigid bicyclo[2.2.2]octane core is a feature of interest in the design of specialized chemical probes. This guide provides a comparative analysis of established crosslinkers, and explores the potential of the bicyclo[2.2.2]octane scaffold in developing novel reagents for studying protein-protein interactions.

Crosslinking mass spectrometry (XL-MS) has become an indispensable tool for researchers, scientists, and drug development professionals to elucidate protein-protein interactions and map the three-dimensional architecture of protein complexes. The selection of an appropriate crosslinking agent is a critical determinant of experimental success. This guide offers a detailed comparison of commonly used crosslinkers and introduces the structural context for the bicyclo[2.2.2]octane moiety in more advanced crosslinker design.

Comparison of Common Amine-Reactive Crosslinkers

The most widely used crosslinkers target primary amines on lysine residues and protein N-termini due to their abundance and surface exposure on proteins.[1][2] N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive functional groups.[1][3] Below is a comparison of some of the most common homobifunctional NHS ester crosslinkers.

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)DSG (Disuccinimidyl glutarate)
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Spacer Arm Length 11.4 Å11.4 Å7.7 Å
Cell Permeability PermeableImpermeablePermeable
Solubility Water-insoluble (dissolved in organic solvents like DMSO or DMF)[4]Water-soluble[4]Water-insoluble (dissolved in organic solvents like DMSO or DMF)
Cleavability Non-cleavableNon-cleavableNon-cleavable
Primary Applications In vivo and intracellular crosslinkingCell surface and in vitro crosslinkingIn vivo and intracellular crosslinking

The Bicyclo[2.2.2]octane Scaffold: A Rigid Spacer for Advanced Crosslinkers

While this compound itself is not recognized as a proteomics crosslinker, the bicyclo[2.2.2]octane core is utilized in the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[5][6] This rigid, non-flexible scaffold can provide precise distance constraints in molecular design. An example of a crosslinker incorporating this scaffold is DC4 (1,4-Bis{4-[(2,5-dioxo-1-pyrrolidinyl) oxy]-4-oxobutyl}-1,4-diazoniabicyclo[2.2.2]octane).[7][8] The diazabicyclo[2.2.2]octane core in DC4 introduces a fixed distance and geometry between the reactive NHS ester groups.

The theoretical advantage of such a rigid spacer is the reduction of ambiguity in distance measurements for structural modeling of protein complexes. However, the synthesis of such specialized crosslinkers is more complex, and they are not as widely commercially available as reagents like DSS and BS3.

Experimental Protocols

General Workflow for In Vivo Crosslinking

In vivo crosslinking allows for the capture of protein-protein interactions within their native cellular environment.

cell_culture Cell Culture crosslinker_addition Addition of Membrane-Permeable Crosslinker (e.g., DSS) cell_culture->crosslinker_addition quenching Quenching of Reaction crosslinker_addition->quenching cell_lysis Cell Lysis quenching->cell_lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion enrichment Enrichment of Crosslinked Peptides (Optional) protein_digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis protein_purification Purified Protein Complex crosslinker_addition Addition of Crosslinker (e.g., BS3) protein_purification->crosslinker_addition quenching Quenching of Reaction crosslinker_addition->quenching sds_page SDS-PAGE Analysis quenching->sds_page in_gel_digestion In-gel Digestion sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis cluster_crosslinker Crosslinker Properties cluster_application Application cluster_outcome Experimental Outcome Spacer Arm Length Spacer Arm Length Structural Model Structural Model Spacer Arm Length->Structural Model Reactivity Reactivity Protein Interaction Map Protein Interaction Map Reactivity->Protein Interaction Map Cell Permeability Cell Permeability In Vivo In Vivo Cell Permeability->In Vivo Cleavability Cleavability Cleavability->Protein Interaction Map In Vivo->Protein Interaction Map In Vitro In Vitro In Vitro->Structural Model Cell Surface Cell Surface Cell Surface->Protein Interaction Map

References

A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octane Derivatives: An Evaluation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) scaffold represents a crucial three-dimensional bioisostere for the commonly used phenyl ring in medicinal chemistry. Its rigid framework allows for precise spatial orientation of functional groups, leading to potentially enhanced binding affinity and selectivity for biological targets. This guide provides an objective comparison of prominent and emerging synthetic methods for constructing the BCO core, supported by experimental data to aid in the selection of the most suitable approach for specific research and development needs.

This document details and compares four key strategic approaches to BCO synthesis: the classical Diels-Alder reaction, a modern transition metal-catalyzed approach, a highly efficient multicomponent reaction, and a sophisticated organocatalytic tandem reaction. Each method is presented with its reaction parameters, yields, and a detailed experimental protocol.

Data Presentation: A Side-by-Side Comparison of BCO Synthesis Methods

The following tables summarize the quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiencies and conditions.

Table 1: Diels-Alder Reaction for BCO Core Synthesis

EntryDieneDienophileReaction ConditionsYield (%)Reference
12,6-dimethylbenzoquinoneItself (dimerization)Toluene, 0 °CNot specified[1]
2CyclooctatetraeneMaleic anhydrideToluene, 120 °C98%[2]
3Modified Wessely Oxidation ProductIntramolecularBenzene, refluxNot specified[3]

Table 2: Transition Metal-Catalyzed Synthesis of BCO Derivatives

EntrySubstrateCatalystOxidizing AgentSolventConditionsConversion (%)Selectivity (%)Reference
11,4-Dimethylene cyclohexanePd(OAc)₂H₂O₂Acetic AcidNot specified59.752.6 (4-acetoxybicyclo[2.2.2]octan-1-ol)[4]
21,4-Dimethylene cyclohexanePdCl₂OxoneAqueousRoom Temp, overnightHighBicyclo[2.2.2]octane-1,4-diol[4]

Table 3: DABCO-Catalyzed Three-Component Synthesis of Bicyclic Ortho-Aminocarbonitriles

EntryCyclic KetoneAldehydeMalononitrileCatalystConditionsYield (%)Reference
1CyclohexanoneBenzaldehyde2 equiv.DABCO (5 mol%)Ethanol, Room Temp, 10 min96[5]
2Cyclopentanone4-Chlorobenzaldehyde2 equiv.DABCO (5 mol%)Ethanol, Room Temp, 15 min92[5]

Table 4: Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones

EntryPhenol SubstrateCatalystOxidantConditionsYield (%)e.r.Reference
12,6-DimethylphenolChiral OxaziridiniumH₂O₂MeCN/H₂O, 0°C, 18h7594.5:5.5[6]
2CarvacrolChiral OxaziridiniumH₂O₂MeCN/H₂O, 0°C, 18h6199:1[6]

Experimental Protocols

Intramolecular Diels-Alder Reaction for the Andibenin B Core

This protocol describes a nature-inspired intramolecular [4+2] cycloaddition to construct the sterically congested bicyclo[2.2.2]octane core of andibenin B.[1]

Materials:

  • Aldehyde precursor

  • Isopropenylmagnesium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the aldehyde precursor in anhydrous THF is cooled to -78 °C.

  • Isopropenylmagnesium bromide (solution in THF) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, an allylic alcohol, is then heated in a suitable solvent (e.g., toluene) to effect the intramolecular Diels-Alder cycloaddition.

  • The resulting mixture of diastereomeric cycloadducts is purified by silica gel column chromatography.

Palladium-Catalyzed Oxidation of 1,4-Dimethylene Cyclohexane

This method provides a route to oxo-substituted bicyclo[2.2.2]octane derivatives from 1,4-dimethylene cyclohexane using a palladium catalyst.[4]

Materials:

  • 1,4-Dimethylene cyclohexane

  • Palladium diacetate (Pd(OAc)₂)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Standard work-up and purification reagents

Procedure:

  • To a flask containing acetic acid, add 1,4-dimethylene cyclohexane and palladium diacetate.

  • To this mixture, add hydrogen peroxide dropwise.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 6 hours).

  • The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by standard procedures, which may include filtration, extraction, and washing.

  • The final products, a mixture of 4-acetoxybicyclo[2.2.2]octan-1-ol, 1,4-diacetoxybicyclo[2.2.2]octane, and bicyclo[2.2.2]octane-1,4-diol, are isolated and purified by chromatography.

DABCO-Catalyzed Three-Component Synthesis of Bicyclic Ortho-Aminocarbonitriles

This highly efficient one-pot reaction utilizes the commercially available and inexpensive catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to synthesize functionalized bicyclic compounds.[5]

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of the cyclic ketone (1 mmol), aldehyde (1 mmol), malononitrile (2 mmol), and DABCO (0.05 mmol) is prepared in ethanol (1 mL).

  • The mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 10-20 minutes), a solid product precipitates.

  • The solid product is collected by simple filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization.

Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones

This method achieves a highly enantioselective synthesis of bicyclo[2.2.2]octenones through a tandem ortho-hydroxylative phenol dearomatization and [4+2] cycloaddition, catalyzed by a chiral oxaziridinium salt.[6]

Materials:

  • Substituted phenol (e.g., 2,6-dimethylphenol)

  • Chiral iminium salt precatalyst

  • Aqueous hydrogen peroxide (H₂O₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN) and Water

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the phenol and the chiral iminium salt precatalyst in a 1:1 mixture of acetonitrile and water, sodium carbonate is added.

  • The mixture is cooled to 0 °C.

  • Aqueous hydrogen peroxide is added dropwise.

  • The reaction is stirred at 0 °C for 18 hours.

  • After the reaction is complete, the mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., MgSO₄) and concentrated.

  • The crude product is purified by silica gel chromatography to yield the enantiomerically enriched bicyclo[2.2.2]octenone.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships of the described synthetic methods.

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diene Diene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile Dienophile->Reaction BCO Bicyclo[2.2.2]octane Derivative Reaction->BCO

Caption: General workflow for the Diels-Alder synthesis of BCOs.

Transition_Metal_Catalysis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Substrate 1,4-Dimethylene cyclohexane Catalysis Pd-Catalyzed Oxidation Substrate->Catalysis Oxidant Oxidizing Agent Oxidant->Catalysis Oxo_BCO Oxo-substituted Bicyclo[2.2.2]octane Catalysis->Oxo_BCO

Caption: Workflow for transition metal-catalyzed BCO synthesis.

Multicomponent_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Cyclic Ketone OnePot One-Pot Reaction (DABCO Catalyst) Ketone->OnePot Aldehyde Aldehyde Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Bicyclic_Product Bicyclic Ortho-Aminonitrile OnePot->Bicyclic_Product

Caption: One-pot, three-component synthesis of BCO derivatives.

Organocatalysis_Signaling_Pathway cluster_reactants Starting Material cluster_intermediates Key Intermediates cluster_product Product Phenol Phenol Quinol o-Quinol Phenol->Quinol Hydroxylative Dearomatization Dimer Dimerization Quinol->Dimer [4+2] Cycloaddition BCO_enone Enantioselective Bicyclo[2.2.2]octenone Dimer->BCO_enone Catalyst Chiral Oxaziridinium Catalyst Catalyst->Quinol Oxidant H₂O₂ Oxidant->Quinol

Caption: Signaling pathway for organocatalytic BCO synthesis.

References

Structural analysis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate-Based Polyesters

This guide provides a detailed comparison of the structural, thermal, and mechanical properties of polyesters incorporating the rigid bicyclo[2.2.2]octane (BCO) monomer unit, derived from this compound, against conventional cycloaliphatic and aromatic polyesters. The inclusion of the BCO moiety is investigated for its effects on key polymer characteristics, offering valuable data for researchers and professionals in polymer chemistry and drug development.

Performance Comparison of BCO-Based Copolyesters

The introduction of the rigid, three-dimensional bicyclo[2.2.2]octane structure into a polyester backbone significantly influences its thermal and mechanical properties. To quantify these effects, a series of amorphous copolyesters were synthesized using melt polycondensation, incorporating varying molar percentages of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), a derivative of the title compound.[1] These are compared with polyesters based on 1,4-cyclohexanedicarboxylic acid (CHDA) and the widely used aromatic polyester, polyethylene terephthalate (PET).

Table 1: Comparison of Molecular Weight, Thermal, and Mechanical Properties

PropertyBCO/CHDA Copolyester (25/75 mol%)[1]BCO/CHDA Copolyester (50/50 mol%)[1]BCO/CHDA Copolyester (75/25 mol%)[1]Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)[2]Poly(ethylene terephthalate) (PET)[3][4]
Molecular Weight
Number-Average (Mn) ( g/mol )16,30017,10017,50012,000-37,000-
Weight-Average (Mw) ( g/mol )41,10044,50045,800--
Polydispersity Index (PDI)2.522.602.62--
Thermal Properties
Glass Transition Temp. (Tg) (°C)9511513563.776.1 - 85.4
5% Weight Loss Temp. (Td) (°C)391393395>350~400
Mechanical Properties
Tensile Modulus (GPa)1.3 ± 0.11.5 ± 0.11.6 ± 0.1-~2.0-4.0
Tensile Strength (MPa)45 ± 250 ± 255 ± 3~5050 - 80
Elongation at Break (%)5 ± 14 ± 13 ± 1>15050 - 300

As evidenced in the data, increasing the molar content of the BCO monomer in the copolyester leads to a linear and significant increase in the glass transition temperature (Tg).[1] This is attributed to the rigid and bulky nature of the bicyclic structure, which restricts segmental motion of the polymer chains.[1] The thermal stability, indicated by the 5% weight loss temperature, also shows a slight improvement with higher BCO content.[1]

Mechanically, the incorporation of the BCO unit enhances the stiffness of the material, as shown by the increase in tensile modulus.[1] However, this increased rigidity leads to a decrease in ductility, with a noticeable reduction in the elongation at break.[1] When compared to a fully cycloaliphatic polyester like PCC, the BCO-containing polymers exhibit a significantly higher Tg but lower toughness.[2] In comparison to the aromatic polyester PET, the BCO copolyesters show a higher Tg but lower tensile strength and elongation at break.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Polymer Synthesis: Melt Polycondensation

A series of random and amorphous copolyesters are prepared by melt polycondensation of difunctional monomers (diesters and diols) in the presence of a catalyst.[1]

  • Materials: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), dimethyl-1,4-cyclohexane dicarboxylate (DMCD), ethylene glycol, titanium(IV) isopropoxide (catalyst).

  • Procedure:

    • The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • The mixture is heated to a temperature range of 180-220°C under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.

    • After the theoretical amount of methanol is collected, the temperature is raised to 250-280°C, and a vacuum is gradually applied (to <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.[5]

    • The reaction is continued until a significant increase in the viscosity of the melt is observed.

    • The resulting polymer is then cooled and collected for characterization.

Molecular Weight Determination: Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]

  • Instrumentation: Agilent 1260 Infinity with a refractive index (RI) detector or similar.

  • Columns: Agilent Polypore or similar, suitable for the molecular weight range of the polymers.

  • Mobile Phase: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Procedure:

    • Polymer samples are dissolved in the mobile phase at a concentration of approximately 1-2 mg/mL.

    • The solutions are filtered through a 0.45 µm filter before injection.

    • The system is calibrated using polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards.

    • The sample solution is injected into the system, and the elution profile is recorded by the RI detector.

    • Mn, Mw, and PDI are calculated from the calibration curve.

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature of the polymers.[3]

    • Instrumentation: TA Instruments Q500 or similar.

    • Procedure:

      • A small sample of the polymer (5-10 mg) is placed in a platinum pan.

      • The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[3]

      • The weight loss of the sample as a function of temperature is recorded. The 5% weight loss temperature is reported as the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.[3]

    • Instrumentation: TA Instruments Q2000 or similar.

    • Procedure:

      • A small sample (5-10 mg) is sealed in an aluminum pan.

      • The sample is heated to a temperature above its expected Tg to erase any prior thermal history, then rapidly cooled.

      • A second heating scan is performed at a rate of 10°C/min under a nitrogen atmosphere.[3]

      • The Tg is determined as the midpoint of the transition in the heat flow curve.

Mechanical Properties: Tensile Testing

Tensile tests are conducted to evaluate the mechanical performance of the polymer films.[1]

  • Instrumentation: Instron universal testing machine or similar, equipped with a load cell.

  • Sample Preparation: Polymer films are prepared by compression molding and cut into dumbbell-shaped specimens according to ASTM D882 standards.[7]

  • Procedure:

    • The dimensions of the specimen's gauge section are measured.

    • The specimen is mounted in the grips of the testing machine.

    • The film is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[7]

    • The load and elongation are recorded throughout the test.

    • Tensile modulus, tensile strength, and elongation at break are calculated from the resulting stress-strain curve.

Visualized Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of the BCO-based polyesters.

G cluster_synthesis Polymer Synthesis cluster_characterization Structural & Property Analysis cluster_data Data Interpretation Monomers Monomers (DMCD-2, DMCD, Diol) + Catalyst Melt Melt Polycondensation (180-280°C, Vacuum) Monomers->Melt Polymer BCO-Based Polyester Melt->Polymer SEC SEC Analysis (Mn, Mw, PDI) Polymer->SEC TGA TGA Analysis (Thermal Stability, Td) Polymer->TGA DSC DSC Analysis (Glass Transition, Tg) Polymer->DSC Tensile Tensile Testing (Modulus, Strength, Elongation) Polymer->Tensile Compare Comparison with Alternative Polyesters SEC->Compare TGA->Compare DSC->Compare Tensile->Compare

Caption: Experimental workflow for polyester synthesis and characterization.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, emphasizing safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) in the provided search results, this compound should be handled as a hazardous chemical.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: At the point of generation, classify waste containing this compound as hazardous chemical waste.[3][4] Do not mix this waste with other waste streams to prevent dangerous reactions.[5]

  • Waste Collection and Segregation:

    • Solid Waste: Collect pure this compound or materials contaminated with it (e.g., filter paper, gloves) in a designated, leak-proof, and compatible solid waste container.[6]

    • Liquid Waste: If dissolved in a solvent, collect the solution in a separate, clearly labeled liquid waste container.[5] Segregate halogenated and non-halogenated solvent waste.[2]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound".[1] Do not use abbreviations.[5] The label should also include the date of waste generation, the principal investigator's name, and the laboratory location.[1] Ensure the words "Hazardous Waste" are prominently displayed on the label.[1]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[3][7] Ensure containers are kept closed except when adding waste and are stored away from incompatible materials.[2]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][5] You are responsible for the waste from "cradle to grave," meaning until its final, safe disposal.[5]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for laboratory chemical waste, which should be followed in the absence of specific data for this compound.

ParameterGuidelineCitation
In-Lab Neutralization (Acids/Bases) Quantities should not exceed 25 milliliters for strong, concentrated acids or bases.[6]
Final pH must be between 5.0 and 9.0 before sewer disposal (if permitted).[6]
Sewer Disposal (Permitted Chemicals) Liquid volume is limited to 5 gallons per discharge.[6]
Solid weight is limited to 1 kilogram.[6]
Container Fullness Waste containers should be considered full at 75% capacity.[7]

Experimental Protocol: Neutralization of Corrosive Waste

While this compound itself is not an acid or base, this general protocol is essential for labs generating corrosive waste streams.

  • Preparation: Conduct the neutralization in a certified chemical fume hood while wearing appropriate PPE.[2]

  • Dilution: To manage heat generation, place a beaker of cold water in an ice bath.[2]

  • Neutralization: Slowly add the corrosive waste to the cold water with continuous stirring.[2]

    • For acids, slowly add a neutralizing agent like sodium bicarbonate or a dilute solution of sodium hydroxide.[2]

    • For bases, use a dilute solution of hydrochloric acid or acetic acid.[2]

  • Verification: Continuously monitor the pH. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[2]

  • Disposal: Once neutralized and confirmed to contain no other hazardous materials, the solution may be discharged to the sanitary sewer with a large amount of water, in accordance with local regulations.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs External Disposal Procedures A Waste Generation (Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate) B Identify & Classify as Hazardous Waste A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Label Container Correctly ("Hazardous Waste") C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F Container ¾ Full or After 150 Days G Schedule Waste Pickup F->G H Proper Disposal at a Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance. Based on the hazards associated with the structurally related compound 1,4-Diazabicyclo[2.2.2]octane, this chemical should be considered a potential flammable solid that may cause skin, eye, and respiratory irritation.[1][2][3]

Minimum Required PPE:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87 standards are required whenever handling the chemical.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are the standard for handling many organic chemicals and should be used.[5] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.
Body Protection Laboratory CoatA flame-retardant lab coat that fully buttons and has long sleeves is mandatory to protect against spills and splashes.[5]
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are required to protect against spills and falling objects.[4][6]
Respiratory Protection RespiratorThe need for respiratory protection should be determined by a risk assessment. If the chemical is handled in a way that generates dust or aerosols, a NIOSH-approved respirator may be necessary.[4]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

    • Remove all flammable materials and ignition sources from the work area.[2]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they fit properly and have no visible defects.

  • Handling the Chemical:

    • Carefully open the container, avoiding the creation of dust.

    • Use a spatula or other appropriate tool to transfer the chemical.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Keep the container tightly closed when not in use.[1]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with any potential contamination.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.[1]

  • Containers: Do not rinse or reuse empty containers. Dispose of them as hazardous waste.

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary, and clean up the spill according to your institution's established procedures for solid chemical spills.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem Proceed to Handling perform_exp Perform Experiment handle_chem->perform_exp dispose_waste Dispose of Waste perform_exp->dispose_waste Experiment Complete doff_ppe Doff PPE dispose_waste->doff_ppe clean_area Clean Work Area doff_ppe->clean_area

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.